molecular formula C18H14BNO2 B591801 (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS No. 1001911-63-2

(9-Phenyl-9H-carbazol-2-yl)boronic acid

Cat. No.: B591801
CAS No.: 1001911-63-2
M. Wt: 287.125
InChI Key: XSAOVBUSKVZIBE-UHFFFAOYSA-N
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Description

(9-Phenyl-9H-carbazol-2-yl)boronic acid (: 1001911-63-2) is a versatile boronic acid derivative that serves as a critical synthetic intermediate for developing advanced organic optoelectronic materials . This compound, with a molecular formula of C18H14BNO2 and a molecular weight of 287.12, is characterized as a white to off-white solid . Its primary research value lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it acts as an efficient building block to construct complex conjugated molecular architectures . The introduction of the (9-Phenyl-9H-carbazol-2-yl) moiety can function as an electron donor, enabling researchers to fine-tune the HOMO-LUMO energy levels, bandgap, and consequently the luminescent and charge-transport properties of the target molecules . Key research applications include: OLED Materials: This compound is extensively used in the synthesis of emissive and charge-transport layers for Organic Light-Emitting Diodes (OLEDs), contributing to high brightness, color accuracy, and device efficiency . Organic Photovoltaics (OPV): It is employed in the development of donor-acceptor materials for organic solar cells, where it helps enhance light-harvesting and charge transport, leading to improved energy conversion rates . Molecular Electronics: It finds use as a precursor in the fabrication of organic thin-film transistors (OTFTs) and other components for flexible and wearable electronics, owing to the excellent charge mobility and thermal stability it can impart to the resulting materials . The compound must be stored in a well-closed container in a cool, dry place, and protected from light . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(9-phenylcarbazol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAOVBUSKVZIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736782
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
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Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001911-63-2
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9-Phenyl-9H-carbazol-2-yl)boronic acid
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Foundational & Exploratory

Synthesis Protocol for (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key intermediate in organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs), as well as in pharmaceutical research.[1][2] The protocols detailed herein are compiled from various established methodologies, offering a robust guide for researchers, scientists, and professionals in drug development.

Synthetic Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 9-phenyl-9H-carbazole, via a Buchwald-Hartwig amination reaction. The second step is the borylation of the 9-phenyl-9H-carbazole intermediate to yield the final boronic acid product.

Experimental Protocols

Step 1: Synthesis of 9-Phenyl-9H-carbazole

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 9-phenylcarbazole, involving the palladium-catalyzed cross-coupling of 9H-carbazole and an aryl halide.[3]

Protocol:

  • Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).

  • Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.[3]

  • Addition of Reactants: To the catalyst mixture, sequentially add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.[3]

Step 2: Synthesis of this compound

This step involves the lithiation of the 2-position of 9-phenyl-9H-carbazole followed by quenching with a borate ester. Two common methods are presented below, primarily differing in the choice of the borate ester.

Method A: Using Triisopropyl borate

  • Dissolve 2-bromo-9-phenyl-9H-carbazole (6.4 g, 20 mmol) in anhydrous ether and cool the reaction to -78°C.[1]

  • Slowly add n-BuLi (2.5 M in hexane, 1.4 g, 22 mmol) dropwise and stir the reaction for 30 minutes.[1]

  • Cool the reaction back to -78°C and add triisopropyl borate (5.6 g, 30 mmol) dropwise.[1]

  • Allow the reaction to stir at room temperature.[1]

  • Quench the reaction with water and 2N HCl.[1]

  • Extract the organic layer with ethyl acetate and water, then dry over MgSO₄.[1]

  • Concentrate the organic material and purify by silica gel column chromatography to obtain the final product.[1]

Method B: Using Trimethyl borate

  • Under a nitrogen atmosphere, dissolve 2-bromo-9-phenyl-9H-carbazole (3.22 g, 10 mmol) in 15 ml of anhydrous THF and cool to -78°C.[4]

  • Slowly add 4 ml of 2.5 M n-BuLi dropwise and then stir at 0°C for 1 hour.[4]

  • Lower the temperature back to -78°C and add trimethyl borate (12.47 g, 12 mmol) dropwise.[4]

  • Stir the reaction at room temperature for 12 hours.[4]

  • Pour the reaction mixture into a 2N HCl aqueous solution and extract with ether, stirring for 30 minutes.[4]

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 5:1).[4]

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 9-Phenyl-9H-carbazole

Reagent/ParameterQuantity/ValueMolar EquivalentReference
9H-Carbazole20 g1.0[3]
Bromobenzene28.2 g1.5[3]
Pd₂(dba)₃1.095 g0.01[3]
Tri-tert-butylphosphine4.78 mL (1.0 M)0.04[3]
18-Crown-63.16 g0.1[3]
Potassium Carbonate24.80 g1.5[3]
SolventXylene-[3]
TemperatureReflux-[3]
Reaction Time18 hours-[3]

Table 2: Reagents and Conditions for the Synthesis of this compound

MethodStarting MaterialReagentsSolventTemperatureYieldReference
A2-bromo-9-phenyl-9H-carbazole (6.4 g)n-BuLi (2.5 M), Triisopropyl borateAnhydrous Ether-78°C to RT78%[1]
B2-bromo-9-phenyl-9H-carbazole (3.22 g)n-BuLi (2.5 M), Trimethyl borateAnhydrous THF-78°C to RT79%[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_legend Legend start1 9H-Carbazole + Bromobenzene product1 9-Phenyl-9H-carbazole start1->product1 Buchwald-Hartwig Amination reagents1 Pd2(dba)3, P(tBu)3, K2CO3, 18-Crown-6 reagents1->start1 conditions1 Xylene, Reflux, 18h conditions1->start1 start2 9-Phenyl-9H-carbazole product2 This compound start2->product2 Borylation reagents2 1. n-BuLi 2. B(OiPr)3 or B(OMe)3 reagents2->start2 conditions2 Anhydrous THF or Ether, -78°C to RT conditions2->start2 Starting Material Starting Material Intermediate Intermediate Final Product Final Product Reagents/Conditions Reagents/Conditions

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound: (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS Number: 1001911-63-2 Molecular Formula: C₁₈H₁₄BNO₂ Molecular Weight: 287.12 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.5Singlet (broad)2HB(OH)₂
~8.0 - 8.3Multiplet2HAromatic protons on carbazole (adjacent to Boron)
~7.2 - 7.8Multiplet9HRemaining aromatic protons (Carbazole and Phenyl rings)

Note: The chemical shifts of protons on aromatic rings are complex due to overlapping signals.[5] The protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet and can exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~140 - 145Aromatic carbons attached to Nitrogen
~130 - 138Aromatic carbons of the Phenyl group
~120 - 130Aromatic carbons on the Carbazole ring
~110 - 120Aromatic carbons on the Carbazole ring
Not observedCarbon attached to Boron (often broadened or unobserved)

Note: Aromatic carbons typically resonate in the 100-150 ppm range.[5] The carbon atom directly bonded to the boron atom may be difficult to observe due to quadrupolar relaxation.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3600 - 3200Broad, StrongO-H StretchB(OH)₂ group (Hydrogen-bonded)
~3100 - 3000MediumC-H StretchAromatic C-H
~1610 - 1580Medium-StrongC=C StretchAromatic ring skeletal vibrations
~1480 - 1440Medium-StrongC=C StretchAromatic ring skeletal vibrations
~1380 - 1310StrongB-O StretchBoronic acid B-O
~1250 - 1200MediumC-N StretchCarbazole C-N

Note: The broad O-H stretch is characteristic of boronic acids. The B-O stretching vibration is also a key diagnostic peak.[6]

Table 4: Predicted Mass Spectrometry Data

m/zIon TypeNotes
287.11[M]⁺Molecular ion (if observed)
288.12[M+H]⁺Protonated molecular ion (common in ESI+)
309.10[M+Na]⁺Sodium adduct (common in ESI+)
269.10[M-H₂O]⁺Loss of one water molecule
801.34[M₃-6H₂O+H]⁺Protonated boroxine trimer (cyclic anhydride)

Note: Boronic acids are known to readily undergo dehydration, especially in the gas phase, to form cyclic trimers known as boroxines.[7] Therefore, the mass spectrum may be dominated by the signal corresponding to this trimer.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.

The synthesis of this compound can be achieved via a borylation reaction of a suitable precursor, such as 2-bromo-9-phenyl-9H-carbazole.

  • Inert Atmosphere Setup: A reaction flask is dried and filled with an inert gas (e.g., Nitrogen or Argon).

  • Dissolution: 2-bromo-9-phenyl-9H-carbazole (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi, ~1.1 equivalents), is added dropwise to the solution. The mixture is stirred for approximately 1-2 hours to allow for lithium-halogen exchange.

  • Borylation: A borate ester, such as triisopropyl borate or trimethyl borate (~1.2 equivalents), is added dropwise at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[4]

  • Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 2M HCl) to hydrolyze the borate ester to the desired boronic acid.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, commonly DMSO-d₆ or Methanol-d₄, in an NMR tube. Boronic acids can exhibit poor solubility or yield broad peaks in CDCl₃ due to the formation of oligomeric anhydrides.[8]

  • Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹¹B NMR: An ¹¹B NMR spectrum is particularly useful for characterizing boronic acids, with the sp²-hybridized boron of the acid typically appearing around 25-30 ppm.[9][10]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a solvent mixture appropriate for the ionization technique, such as acetonitrile/water for Electrospray Ionization (ESI).[7]

  • Instrumentation: Analyze the sample using a mass spectrometer, preferably with a soft ionization technique like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and favor the observation of the molecular ion or its adducts.[7]

  • Analysis: Look for the molecular ion peak [M+H]⁺ and be aware of the high propensity for the formation of the dehydrated boroxine trimer, which may be the base peak in the spectrum.[7]

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Pathway Precursor 2-Bromo-9-phenyl- 9H-carbazole Intermediate 2-Lithio-9-phenyl- 9H-carbazole Precursor->Intermediate  n-BuLi, THF  -78°C BorateEster Borate Ester Complex Intermediate->BorateEster  B(OR)₃ Product (9-Phenyl-9H-carbazol- 2-yl)boronic acid BorateEster->Product  H₃O⁺  (Workup)

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification PureProduct Pure Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) PureProduct->NMR Structure Verification MS Mass Spectrometry (ESI-MS) PureProduct->MS Molecular Weight Confirmation IR FT-IR Spectroscopy PureProduct->IR Functional Group Identification

Caption: General workflow for the characterization of the target compound.

References

An In-depth Technical Guide to (9-phenyl-9H-carbazol-2-yl)boronic acid (CAS Number: 1001911-63-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-phenyl-9H-carbazol-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique molecular architecture, combining a carbazole moiety with a phenyl group and a reactive boronic acid functional group, makes it particularly valuable in the fields of organic electronics and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of Organic Light-Emitting Diodes (OLEDs).

Chemical Structure and Properties

The structural formula of this compound is presented below, followed by a summary of its key chemical and physical properties.

Chemical Structure:

this compound Structure

Table 1: Chemical Identification

IdentifierValue
CAS Number 1001911-63-2
Molecular Formula C₁₈H₁₄BNO₂
Molecular Weight 287.12 g/mol
IUPAC Name This compound
Synonyms 9-Phenylcarbazole-2-boronic acid, N-Phenylcarbazol-2-boronic acid

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid/powder
Melting Point >263°C (decomposes)[1]
Boiling Point 466.0 ± 51.0 °C at 760 mmHg (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in polar organic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) (with heating). Limited solubility in water.[2][3]
Purity Typically available in ≥97% or ≥98% purity[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation reaction of a halogenated precursor followed by borylation. A representative experimental protocol is detailed below.

Reaction Scheme:

9-(2-bromophenyl)-9H-carbazole → this compound

Materials:

  • 9-(2-bromophenyl)-9H-carbazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Triisopropyl borate

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9-(2-bromophenyl)-9H-carbazole (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1.5 hours.

  • To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is fundamental in the synthesis of complex organic molecules for various applications, including OLED materials.

General Reaction Scheme:

this compound + Aryl Halide → Biaryl Compound

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (e.g., aryl bromide) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., Toluene, Dioxane, and/or Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Organic Electronics: OLEDs

This compound is a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are known for their excellent hole-transporting properties and high thermal stability, making them ideal for use in the hole transport layer (HTL) or as hosts in the emissive layer (EML) of OLED devices.

Synthetic Pathway for OLED Materials

G A Carbazole C Suzuki Coupling A->C B Phenylboronic acid B->C D 9-Phenylcarbazole C->D E Halogenation D->E F Halogenated 9-Phenylcarbazole E->F G Lithiation & Borylation F->G H This compound (CAS 1001911-63-2) G->H J Suzuki Coupling H->J I Aryl Halide I->J K Functional OLED Material (e.g., for HTL or EML) J->K

Synthetic route to functional OLED materials.
OLED Fabrication Workflow

The following diagram illustrates a typical workflow for the fabrication of an OLED device using a material synthesized from this compound.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Finalization A ITO Glass Substrate B Cleaning (Detergent, DI Water, Solvents) A->B C UV-Ozone Treatment B->C D Hole Injection Layer (HIL) C->D E Hole Transport Layer (HTL) (Carbazole Derivative) D->E F Emissive Layer (EML) E->F G Electron Transport Layer (ETL) F->G H Electron Injection Layer (EIL) G->H I Cathode (e.g., Al) H->I J Encapsulation I->J K Device Testing J->K

General workflow for OLED device fabrication.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

Chemical and physical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (9-Phenyl-9H-carbazol-2-yl)boronic acid. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid organic compound.[1] It is characterized by a carbazole core, a versatile heterocyclic scaffold known for its presence in numerous biologically active compounds and functional materials.[2][3] The phenyl substituent at the 9-position and the boronic acid group at the 2-position of the carbazole ring system impart specific reactivity and properties to the molecule.

General Properties
PropertyValueSource(s)
CAS Number 1001911-63-2[4]
Molecular Formula C₁₈H₁₄BNO₂[4]
Molecular Weight 287.12 g/mol [4][5]
Appearance Solid[1]
Physical Properties
PropertyValue (Estimated)Source(s)
Boiling Point 466°C at 760 mmHg[6]
Solubility Slightly soluble in water; Soluble in organic solvents such as tetrahydrofuran (THF).[6][7]
Storage Store in an inert atmosphere at room temperature.[4]

Synthesis and Purification

A common synthetic route to this compound involves a lithiation-borylation sequence starting from a suitable precursor. A general experimental protocol is outlined below.

Synthesis Workflow

Synthesis_Workflow Start Starting Material: 9-Phenyl-2-bromo-9H-carbazole Step1 Lithiation with n-BuLi in anhydrous ether at -78°C Start->Step1 Step2 Borylation with Triisopropyl borate at -78°C Step1->Step2 Step3 Acidic Workup (e.g., 2N HCl) Step2->Step3 Purification Purification by Silica Gel Column Chromatography Step3->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 9-Phenyl-2-bromo-9H-carbazole

  • Anhydrous Ether or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

  • Triisopropyl borate

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting material, 9-phenyl-2-bromo-9H-carbazole, in an anhydrous solvent like ether or THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise to the solution and stir for approximately 30 minutes to 1.5 hours at -78°C to allow for the lithium-halogen exchange to occur.[8]

  • To the resulting solution, add triisopropyl borate dropwise while maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 8 hours).[8]

  • Quench the reaction by carefully adding 2N HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, data for the closely related pinacol ester derivative offer valuable insights into the expected spectroscopic features.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. The chemical shifts will be influenced by the positions of the phenyl and boronic acid substituents on the carbazole ring.

  • ¹³C NMR: The carbon signals for the carbazole and phenyl rings will typically be observed between 100 and 150 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

  • O-H stretching of the boronic acid group (a broad band).

  • B-O stretching.

  • Aromatic C-H and C=C stretching vibrations.

Applications in Drug Development and Materials Science

This compound is a valuable building block in organic synthesis, with applications in both medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[11] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials.

Suzuki_Miyaura_Workflow Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Reaction Boronic_Acid->Reaction Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Coupled Product (Ar-Carbazole) Reaction->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl)

  • Base (e.g., cesium carbonate)

  • Solvent system (e.g., a mixture of THF and water)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.

  • Add the solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-110°C) for a specified time (e.g., 2.5 hours or until completion as monitored by techniques like GC or TLC).[12][13]

  • After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product using flash column chromatography.

Potential in Anticancer Drug Discovery

Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The carbazole scaffold is a privileged structure in medicinal chemistry and is found in several anticancer agents.[14]

While specific studies on the biological activity of this compound are not detailed in the provided search results, its structural similarity to other biologically active carbazoles suggests its potential as a precursor for the synthesis of novel therapeutic agents. The general mechanism of action for some anticancer carbazole derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerases.

Anticancer_Pathway cluster_cell Cancer Cell Carbazole This compound Derivative Topoisomerase Topoisomerase I/II Carbazole->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: A hypothetical pathway for the anticancer activity of carbazole derivatives.

References

An In-Depth Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile organic compound with significant applications in materials science and as a synthetic intermediate. This document details its chemical properties, synthesis, and key applications, presenting the information in a structured format suitable for technical professionals.

Core Compound Data

This compound is a carbazole derivative functionalized with a phenyl group at the 9-position and a boronic acid group at the 2-position. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄BNO₂[1]
Molecular Weight 287.12 g/mol [1]
CAS Number 1001911-63-2[1]
Appearance White to off-white powderN/A
Purity Typically ≥98%N/A

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[1] The synthesis is a multi-step process that involves the formation of an organolithium intermediate followed by borylation.

Experimental Procedure:

  • Reaction Setup: A solution of the starting material, Sub 1-3-1 (6.4g, 20mmol), is prepared in anhydrous ether. The reaction vessel is cooled to -78°C.[1]

  • Lithiation: n-Butyllithium (n-BuLi) (2.5M in hexane, 1.4g, 22mmol) is added dropwise to the cooled solution. The reaction mixture is then stirred for 30 minutes.[1]

  • Borylation: The reaction is cooled back down to -78°C, and triisopropyl borate (5.6g, 30mmol) is added dropwise.[1]

  • Work-up: The mixture is stirred at room temperature. Following this, it is diluted with water and acidified with 2N HCl.[1]

  • Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and then purified by silica gel column chromatography to yield the final product (4.5g, 78% yield).[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

G Synthesis Workflow of this compound cluster_start Starting Material Preparation cluster_reaction Core Reaction Steps cluster_workup Product Isolation and Purification cluster_end Final Product start_material Dissolve Sub 1-3-1 in Anhydrous Ether lithiation Lithiation with n-BuLi at -78°C start_material->lithiation Cool to -78°C borylation Borylation with Triisopropyl Borate at -78°C lithiation->borylation Stir for 30 min, then cool to -78°C workup Aqueous Work-up with 2N HCl borylation->workup Stir at Room Temperature extraction Extraction with Ethyl Acetate workup->extraction purification Silica Gel Column Chromatography extraction->purification final_product This compound purification->final_product

Synthesis Workflow

Key Applications

The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

General Suzuki-Miyaura Coupling Protocol:

While a specific protocol for a Suzuki-Miyaura reaction using this compound was not detailed in the searched literature, a general procedure is as follows:

  • Reaction Setup: In a reaction flask, the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are combined.[3][4]

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution, is added.[3][5]

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.[5]

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.[3]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism, as depicted in the diagram below.

G Generalized Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst pd2_halide Ar-Pd(II)-X pd0->pd2_halide Oxidative Addition pd2_base Ar-Pd(II)-OR pd2_halide->pd2_base Metathesis with Base pd2_boronate Ar-Pd(II)-Ar' pd2_base->pd2_boronate Transmetalation product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Aryl Halide (Ar-X) boronic_acid This compound (Ar'-B(OH)₂) + Base

Suzuki-Miyaura Catalytic Cycle

Biological and Medicinal Context

While a specific signaling pathway for this compound is not well-documented in the available literature, the broader class of N-substituted carbazole derivatives has been the subject of extensive research in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7][8] The carbazole scaffold is considered a valuable pharmacophore due to its rigid, planar structure and its ability to be functionalized at various positions, allowing for the fine-tuning of its biological properties.[9] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

References

An In-depth Technical Guide to the Purity Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in organic synthesis, particularly for advanced materials and pharmaceuticals.[1][2] The accurate determination of its purity is critical for ensuring the desired reactivity, yield, and impurity profile of subsequent synthetic steps.

Physicochemical Properties and Typical Purity

This compound is a solid at room temperature.[3] Commercial grades of this compound are typically available in high purity. A summary of key identifiers and reported purity levels from various suppliers is presented in Table 1.

Identifier Value
CAS Number 1001911-63-2[3]
Molecular Formula C18H14BNO2[3]
Molecular Weight 287.12 g/mol [3]
Typical Purity 97% - 99.9%[3][4]
Appearance Solid

Table 1: Key Identifiers and Purity of this compound

Analytical Workflow for Purity Determination

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key steps, from initial assessment to detailed impurity profiling.

Purity_Analysis_Workflow start Sample of this compound hplc High-Performance Liquid Chromatography (HPLC) (Purity Assay and Impurity Profile) start->hplc Primary Analysis nmr Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation and Impurity Identification) start->nmr Structural & Impurity ID ms Mass Spectrometry (MS) (Molecular Weight Verification and Impurity Identification) start->ms Molecular Confirmation residual Residual Solvent Analysis (GC-HS) start->residual inorganic Inorganic Impurity Analysis (ICP-MS) start->inorganic data Data Integration and Purity Calculation hplc->data nmr->data ms->data residual->data inorganic->data report Certificate of Analysis (CoA) Generation data->report

Figure 1: General workflow for the comprehensive purity analysis of this compound.

Key Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and may require optimization for specific instrumentation and sample matrices.

Reversed-phase HPLC is a powerful technique for quantifying the purity of this compound and detecting organic impurities.[5] Challenges such as on-column hydrolysis of boronic acids can be mitigated by careful method development, including the use of high pH mobile phases.[5][6]

Instrumentation:

  • HPLC or UHPLC system with a PDA or UV detector.

  • Reversed-phase C18 column (e.g., Acquity BEH C18).[7]

Mobile Phase:

  • A common mobile phase system consists of a gradient of acetonitrile and an aqueous buffer, such as 10 mM ammonium acetate.[7]

  • For challenging separations or to prevent hydrolysis, a high pH mobile phase (up to pH 12.4) with an ion-pairing reagent may be employed.[5][6]

Example Gradient Conditions:

Time (min) % Acetonitrile % Aqueous Buffer
0 5 95
15 95 5
20 95 5
21 5 95

| 25 | 5 | 95 |

Table 2: Example HPLC Gradient for Boronic Acid Analysis

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable aprotic solvent like acetonitrile to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Detection:

  • UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

Quantification:

  • Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, quantification against a certified reference standard is recommended.

NMR spectroscopy is indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities. ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d6.[8][9]

Spectra Acquisition:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹¹B NMR: Confirms the presence and chemical environment of the boron atom, which is crucial for boronic acids.[10]

Data Analysis:

  • Chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to confirm the structure.

  • The presence of unexpected signals may indicate impurities.

  • The chemical shift in the ¹¹B NMR spectrum can provide insights into the coordination state of the boron atom.[10]

Mass spectrometry is used to confirm the molecular weight of this compound and to identify the mass of any impurities.

Instrumentation:

  • Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[7]

Method:

  • The sample, typically introduced from the HPLC eluent, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • The molecular ion corresponding to this compound should be observed.

  • Other observed masses can be attributed to impurities or fragments.

Potential Impurities and Their Formation

Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common impurity class for boronic acids is the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.

Impurity_Formation boronic_acid 3 x this compound boroxine Corresponding Boroxine (Anhydride Impurity) boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydrolysis water 3 x H₂O

Figure 2: Reversible formation of boroxine impurity from this compound.

This equilibrium between the boronic acid and its boroxine means that the measured purity can be influenced by the analytical method and sample handling. It is crucial to use analytical techniques that can either separate or account for both forms.

Conclusion

The purity analysis of this compound requires a multi-technique approach to ensure a comprehensive assessment. HPLC is the primary method for quantitative purity determination, while NMR and MS provide essential structural confirmation and impurity identification. Understanding potential impurities, such as boroxines, is critical for accurate analysis and interpretation of the results. The protocols and workflows outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to establish reliable quality control of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Applications of (9-Phenyl-9H-carbazol-2-yl)boronic Acid

This technical guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 1001911-63-2), a versatile building block in organic synthesis. This compound is particularly valuable in the development of novel pharmaceuticals and advanced organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1][2] Its utility lies in the unique carbazole structure combined with the reactivity of the boronic acid group, making it a key intermediate for creating complex molecules.[2]

Commercial Supplier Data

The following table summarizes the product specifications for this compound available from various commercial suppliers. This allows for a straightforward comparison of purity, formulation, and other key metrics.

SupplierProduct NameCAS No.Purity/AssayMolecular FormulaMolecular WeightAppearance
BLDpharm This compound1001911-63-2≥98%C18H14BNO2287.12-
ChemScene (9-Phenyl-9H-carbazol-3-yl)boronic acid854952-58-2≥98%C18H14BNO2287.12-
Echemi (Greenbo Biochem) This compound1001911-63-299%C18H14BNO2287.12-
Echemi (HANGZHOU LEAP CHEM) This compound1001911-63-299%C18H14BNO2287.12-
Henan Allgreen Chemical Co., Ltd (9-phenyl-9H-carbazol-2-yl) Boronic Acid854952-58-297%, 98%C18H14BNO2287.12Solid
Lab-Chemicals.Com This compound1001911-63-298%C18H14BNO2287.12-

*Note: Some suppliers list the isomeric (9-Phenyl-9H-carbazol-3-yl)boronic acid. Researchers should verify the exact isomer required for their application.

Key Applications and Experimental Protocols

This compound is a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.[4][5]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)[4][6]

  • Base (e.g., K₂CO₃, Na₂CO₃, KOAc, KF)[3][4][6]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 mmol).[6]

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL) via syringe. If an aqueous base is used, it should be degassed separately and added to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[6] Reaction times can vary from a few hours to 48 hours.[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Suzuki_Coupling_Workflow reagents 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup solvent 3. Solvent Addition (Anhydrous Solvent) setup->solvent reaction 4. Heating & Reaction (Stirring at 80-110°C) solvent->reaction monitoring 5. Reaction Monitoring (TLC / GC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Reaction Incomplete workup 6. Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product (Pure Biaryl Compound) purification->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Analogue: Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving the palladium catalyst. This can be visualized as a chemical pathway.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add + R1-X pd_complex R1-Pd(II)Ln-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R2-B(OR)2 pd_r1_r2 R1-Pd(II)Ln-R2 transmetal->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 + R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Thermal Stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in the development of advanced organic electronic materials and potentially in medicinal chemistry. Understanding the thermal properties of this compound is critical for its application in areas such as organic light-emitting diodes (OLEDs), where operational stability at elevated temperatures is paramount.

Core Concepts and Data Presentation

For comparative purposes, the boiling point of the related isomer, [3-(9H-Carbazol-9-yl)phenyl]boronic acid, is approximately 472.6±51.0 °C at 760 mmHg, underscoring the high thermal stability of this class of compounds.[2]

Table 1: Physical and Thermal Properties of this compound and a Related Isomer

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C @ 760 mmHg)Physical Form
This compound1001911-63-2C₁₈H₁₄BNO₂287.12466.0 ± 51.0Solid
[3-(9H-Carbazol-9-yl)phenyl]boronic acid864377-33-3C₁₈H₁₄BNO₂287.12472.6 ± 51.0White Powder

Data for this compound boiling point is sourced from supplier information.[3] Data for [3-(9H-Carbazol-9-yl)phenyl]boronic acid is for comparative reference.[2]

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are detailed, generalized protocols applicable to this class of compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature (Td) and to study the thermal degradation profile of the material.

Methodology:

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of this compound is weighed accurately and placed in an inert sample pan, typically made of alumina or platinum.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).

Methodology:

  • Instrument: A standard differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a heating rate of 10 °C/min.

    • Cooling Scan: The sample is then cooled to a sub-ambient temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.

    • Second Heating Scan: A second heating scan is performed at the same rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal transitions. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the general structure of the compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample This compound Weighing Accurate Weighing Sample->Weighing Pan_Loading Loading into TGA/DSC Pans Weighing->Pan_Loading TGA_Instrument TGA Instrument Setup Pan_Loading->TGA_Instrument TGA Sample DSC_Instrument DSC Instrument Setup Pan_Loading->DSC_Instrument DSC Sample TGA_Heating Heating under Inert Atmosphere (e.g., N2, 10 °C/min) TGA_Instrument->TGA_Heating TGA_Data TGA Curve (Weight % vs. Temp) TGA_Heating->TGA_Data Td_Analysis Determine Decomposition Temp. (Td) TGA_Data->Td_Analysis Final_Report Thermal Stability Report Td_Analysis->Final_Report DSC_Cycle Heat-Cool-Heat Cycle (e.g., 10 °C/min) DSC_Instrument->DSC_Cycle DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Cycle->DSC_Data Transitions_Analysis Determine Tg and Tm DSC_Data->Transitions_Analysis Transitions_Analysis->Final_Report

Caption: Workflow for Thermal Analysis of this compound.

logical_relationship cluster_compound Compound of Interest cluster_properties Key Properties cluster_applications Primary Applications Compound This compound Thermal_Stability High Thermal Stability Compound->Thermal_Stability Electronic_Properties Favorable Electronic Properties (for OLEDs) Compound->Electronic_Properties Reactivity Boronic Acid Reactivity (e.g., Suzuki Coupling) Compound->Reactivity OLEDs Organic Light-Emitting Diodes (OLEDs) Thermal_Stability->OLEDs enables Electronic_Properties->OLEDs critical for Organic_Electronics Other Organic Electronics Reactivity->Organic_Electronics useful for synthesis Medicinal_Chemistry Medicinal Chemistry (Potential) Reactivity->Medicinal_Chemistry potential for

Caption: Key Properties and Applications of this compound.

References

A Technical Guide to the Solubility of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (9-Phenyl-9H-carbazol-2-yl)boronic acid (CAS No: 1001911-63-2), a key intermediate in organic synthesis for advanced materials and pharmaceuticals. Due to the limited availability of specific quantitative solubility data for this exact compound, this document combines theoretical predictions based on molecular structure, qualitative information inferred from synthetic procedures, and general principles derived from closely related analogs.

Molecular Structure and Solubility Profile

This compound possesses a large, rigid, and hydrophobic 9-phenyl-9H-carbazole core. This aromatic system significantly limits its aqueous solubility.[1] The boronic acid functional group (-B(OH)₂) introduces a polar, hydrophilic component capable of hydrogen bonding. This duality suggests that the compound's solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.

Systematic studies on phenylboronic acid derivatives indicate a general trend of high solubility in ethereal and ketone solvents, moderate solubility in chlorinated solvents, and very low solubility in hydrocarbon solvents.[2][3] The large, nonpolar surface area of the 9-phenyl-9H-carbazole moiety is expected to dominate its solubility behavior, favoring polar aprotic organic solvents over both nonpolar and highly polar protic solvents like water.

Qualitative Solubility Data

Based on these observations and data from analogous compounds, a qualitative solubility summary is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale / Context
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)SolubleTHF is used as a reaction solvent for the synthesis of related carbazole boronic acids.[1][5] The polarity and aprotic nature of these solvents can solvate the molecule without interfering with the boronic acid group.
Polar Protic Ethanol, MethanolSparingly to Moderately SolubleThe polar hydroxyl group can interact with the boronic acid moiety, but the large hydrophobic carbazole core limits overall solubility. Solubility is expected to increase with heating.
Esters Ethyl AcetateModerately SolubleUsed in extraction and recrystallization processes, indicating a balance of polarity suitable for dissolving the compound.[4]
Ethers Diethyl EtherSolubleUsed as a reaction solvent during synthesis, suggesting good solubility.[4]
Hydrocarbons Hexane, TolueneInsoluble to Sparingly SolubleThe nonpolar nature of these solvents is incompatible with the polar boronic acid group. Phenylboronic acids generally show very low solubility in hydrocarbons.[2][3]
Aqueous WaterInsolubleThe large hydrophobic carbazole structure leads to extremely limited aqueous solubility, a common trait for phenylboronic acids with extensive aromatic systems.[1] Unsubstituted phenylboronic acid has a reported water solubility of about 2 g/100 cm³ at 20°C, which decreases significantly with the addition of large hydrophobic groups.[1][6]

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a standard and reliable protocol.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.

  • Dilution and Analysis: Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound by comparing its peak area to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Workflow for Solubility Determination

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 eq1 Seal vial and place in shaker prep2->eq1 prep3 Prepare calibration standards eq2 Agitate at constant temperature (e.g., 24-72h) eq1->eq2 eq3 Allow excess solid to settle eq2->eq3 an1 Withdraw supernatant eq3->an1 an2 Filter through 0.22 µm syringe filter an1->an2 an3 Dilute sample an2->an3 an4 Analyze via HPLC an3->an4 an5 Calculate concentration using calibration curve an4->an5

Caption: General workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

  • Temperature: Solubility of solids in organic solvents generally increases with temperature. This principle is utilized during recrystallization.

  • Solvent Polarity: As discussed, polar aprotic solvents are predicted to be most effective.

  • Aggregation: Carbazole-based boronic acids can form aggregates in solution through hydrogen bonding between boronic acid groups and π-π stacking of the aromatic systems.[1] This can influence the measured solubility and is solvent-dependent.

  • Purity: The presence of impurities can affect the solubility of the compound. The anhydrous form of boronic acids is often more soluble than the corresponding boroxine (anhydride) form.

References

A Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid: Synthesis, Applications, and Core Chemical Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. While the specific single-crystal X-ray structure of this compound is not publicly available in crystallographic databases as of the date of this publication, this document details its synthesis, key chemical properties, and primary applications. A significant focus is placed on its role as a building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in drug discovery. Experimental protocols for its synthesis and its utilization in Suzuki-Miyaura cross-coupling reactions are also discussed.

Introduction

This compound is an organic compound featuring a carbazole core, a phenyl group at the 9-position, and a boronic acid moiety at the 2-position.[1] The carbazole unit is known for its excellent thermal and morphological stability, as well as its charge-transporting capabilities.[2][3] The boronic acid group is a versatile functional group that enables the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This combination of properties makes this compound a valuable intermediate in the synthesis of complex organic molecules for various advanced applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1001911-63-2
Molecular Formula C₁₈H₁₄BNO₂
Molecular Weight 287.12 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%
Storage Conditions Room temperature, under an inert atmosphere

Source: Lab-Chemicals.Com[5]

Synthesis of this compound

General Experimental Protocol

A plausible synthetic route is outlined below, based on established chemical transformations for similar structures.

Step 1: Synthesis of 9-Phenyl-9H-carbazole This step can be achieved via a Buchwald-Hartwig amination reaction, coupling 9H-carbazole with an aryl halide like bromobenzene.

Step 2: Bromination of 9-Phenyl-9H-carbazole The subsequent step involves the selective bromination of the 9-phenyl-9H-carbazole. The position of bromination can be directed by controlling the reaction conditions. For the synthesis of the 2-bromo isomer, specific brominating agents and solvent systems would be employed.

Step 3: Borylation of 2-Bromo-9-phenyl-9H-carbazole The final step is the conversion of the bromo-substituted carbazole to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

A summary of the reagents and typical conditions for the final borylation step is provided in Table 2.

StepReagents & ConditionsPurpose
Lithiation 2-Bromo-9-phenyl-9H-carbazole, n-Butyllithium, Anhydrous THF, -78 °CFormation of an organolithium intermediate.
Borylation Triisopropyl borate, -78 °C to Room TemperatureReaction with the organolithium to form a boronate ester.
Hydrolysis Dilute HClConversion of the boronate ester to the final boronic acid.
Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Starting Materials: 9H-Carbazole & Bromobenzene step1 Step 1: Buchwald-Hartwig Amination (Pd-catalyzed N-Arylation) start->step1 intermediate1 Intermediate: 9-Phenyl-9H-carbazole step1->intermediate1 step2 Step 2: Electrophilic Bromination intermediate1->step2 intermediate2 Intermediate: 2-Bromo-9-phenyl-9H-carbazole step2->intermediate2 step3 Step 3: Borylation (Lithium-Halogen Exchange & Reaction with Borate Ester) intermediate2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for this compound.

Applications

This compound is a key building block in several areas of research and development.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, carbazole derivatives are widely used due to their charge transport properties and high triplet energy levels.[2] this compound serves as a crucial precursor for synthesizing advanced materials for OLEDs.[3] The boronic acid functionality allows for its incorporation into larger conjugated systems through Suzuki-Miyaura coupling, which are essential for the emissive and charge-transporting layers of OLED devices.[3] The resulting materials contribute to high quantum efficiency and long operational lifetimes in modern displays and lighting.[3]

Drug Development

The carbazole scaffold is a privileged structure in medicinal chemistry, with many natural and synthetic carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Boronic acids and their derivatives have also gained significant attention in drug discovery, exemplified by the FDA-approved proteasome inhibitor bortezomib.[7][8] The boronic acid moiety can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.[7] Consequently, this compound represents a valuable starting material for the synthesis of novel drug candidates that combine the beneficial properties of both the carbazole and boronic acid pharmacophores.[1] Recent studies have explored the anticancer potential of novel carbazole boronic acid derivatives.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide.

General Reaction Scheme

The general transformation can be represented as:

R₁-B(OH)₂ + R₂-X → R₁-R₂

Where:

  • R₁-B(OH)₂ is the organoboronic acid (e.g., this compound)

  • R₂-X is an organohalide (X = I, Br, Cl) or triflate

  • A palladium catalyst and a base are required.

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R₂-X) pd0->oxidative_addition pd_intermediate1 R₂-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R₁-B(OH)₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 R₁-Pd(II)L₂-R₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R₁-R₂ (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of advanced functional materials and potential therapeutic agents. While its detailed crystal structure remains to be elucidated, its synthetic pathways and applications are well-established within the scientific community. Further research into its solid-state properties could provide valuable insights for the rational design of new materials with tailored electronic and photophysical characteristics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (9-Phenyl-9H-carbazol-2-yl)boronic acid. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of closely related analogs, including 9-phenylcarbazole and other substituted carbazole derivatives. This information is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the carbazole and phenyl rings. The numbering convention used for the assignments is provided in the molecular structure below.

Chemical structure of this compound with atom numbering

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1~8.2 - 8.4d~1-2
H-3~7.8 - 8.0dd~8-9, ~1-2
H-4~7.4 - 7.6d~8-9
H-5~8.1 - 8.3d~7-8
H-6~7.2 - 7.4t~7-8
H-7~7.4 - 7.6t~7-8
H-8~7.5 - 7.7d~7-8
H-2', H-6'~7.6 - 7.8d~7-8
H-3', H-5'~7.4 - 7.6t~7-8
H-4'~7.3 - 7.5t~7-8
B(OH)₂~5.0 - 6.0br s-

d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~125 - 127
C-2~130 - 135 (C-B)
C-3~128 - 130
C-4~110 - 112
C-4a~123 - 125
C-4b~120 - 122
C-5~120 - 122
C-6~126 - 128
C-7~118 - 120
C-8~109 - 111
C-8a~140 - 142
C-9a~139 - 141
C-1'~137 - 139
C-2', C-6'~127 - 129
C-3', C-5'~129 - 131
C-4'~128 - 130

Experimental Protocols

The following are general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy
  • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon, which simplifies interpretation.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a conceptual signaling pathway for structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I J Chemical Shift Analysis I->J K Integration (¹H NMR) J->K L Coupling Constant Analysis (¹H NMR) K->L M Peak Assignment L->M Z Structural Elucidation M->Z

Caption: Workflow for NMR analysis of this compound.

Structure_Elucidation_Pathway cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_structure Structural Features chem_shift_h Chemical Shifts carbazole_core Carbazole Core chem_shift_h->carbazole_core phenyl_group 9-Phenyl Group chem_shift_h->phenyl_group integration Integration integration->carbazole_core Proton Count multiplicity Multiplicity & J-Coupling multiplicity->carbazole_core Substitution Pattern chem_shift_c Chemical Shifts chem_shift_c->carbazole_core chem_shift_c->phenyl_group boronic_acid 2-Boronic Acid chem_shift_c->boronic_acid C-B Signal num_signals Number of Signals num_signals->carbazole_core Carbon Count Final_Structure Final Structure Confirmation carbazole_core->Final_Structure phenyl_group->Final_Structure boronic_acid->Final_Structure

Caption: Logical pathway for structural elucidation using NMR data.

A Technical Guide to Carbazole-Based Boronic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole-based boronic acids represent a pivotal class of organic compounds, merging the rich photophysical and electronic properties of the carbazole nucleus with the versatile reactivity of the boronic acid functional group. This unique combination has positioned them as indispensable building blocks in diverse scientific fields, including drug discovery, organic electronics, and advanced chemical sensing. This guide provides an in-depth overview of their synthesis, core properties, and key applications, tailored for researchers and professionals in chemical and biomedical sciences.

Core Structure and Significance

The fundamental structure consists of a carbazole core—a tricyclic aromatic heterocycle with two benzene rings fused to a central pyrrole ring—and a boronic acid moiety (-B(OH)₂). The carbazole unit imparts rigidity, planarity, and excellent hole-transporting capabilities, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] This synthetic utility allows for the construction of complex conjugated molecules with tailored optoelectronic properties.[1]

Synthesis of Carbazole-Based Boronic Acids

The synthesis of carbazole-based boronic acids is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and broad functional group tolerance, making them suitable for creating a diverse library of derivatives.

General Synthetic Approaches

Several strategies exist for constructing carbazole-based boronic acids. A common one-pot method involves the Suzuki-Miyaura coupling followed by an intramolecular SNAr reaction, starting from N-substituted aminophenylboronic esters and o-dihalogenated benzenes.[3] Another prevalent technique is the Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) to install a boronic ester group onto a halogenated carbazole precursor.[4] The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.

Below is a diagram illustrating a typical workflow for the synthesis of a carbazole-based boronic acid pinacol ester via Miyaura borylation.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A Halogenated Carbazole (e.g., Bromo-carbazole) F Miyaura Borylation Reaction A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Potassium Acetate) D->F E Solvent (e.g., 1,4-Dioxane) E->F G Purification (e.g., Column Chromatography) F->G H Carbazole-Boronic Acid Pinacol Ester G->H

General workflow for Miyaura borylation.
Detailed Experimental Protocols

Protocol 1: Synthesis of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester [4][5]

This protocol outlines the synthesis of a carbazole-boronic acid pinacol ester from a diaryl bromide precursor using Miyaura borylation.

  • Reaction Setup: To a round-bottom pressure flask equipped with a stir bar, add the starting diaryl bromide (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), and potassium acetate (2.0 eq.) under an argon atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. Bubble the mixture with a stream of argon for 10 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), to the mixture. Purge with argon for an additional 10 minutes.

  • Reaction: Seal the vessel with a screw cap and heat the reaction mixture to 85°C, stirring overnight.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final carbazole-boronic acid pinacol ester.[4]

Protocol 2: Suzuki-Miyaura Coupling using a Carbazole Boronic Acid Derivative [4][6]

This protocol describes a general procedure for the cross-coupling of a carbazole boronic acid (or its ester) with an aryl halide.

  • Reaction Setup: In a round-bottom pressure flask, combine the aryl halide (1.0 eq.), the carbazole boronic acid or ester (1.1 eq.), and a base such as cesium carbonate (2.5 eq.) under an argon atmosphere.

  • Solvent Addition: Add a solvent system, typically a mixture of anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.) and purge with argon for another 10 minutes.

  • Reaction: Seal the vessel and heat the mixture to 100°C overnight with vigorous stirring.

  • Analysis and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The final product is purified via column chromatography.

The mechanism for the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Intermediate1 R¹-Pd(II)L₂-X OA->Intermediate1 TM Transmetalation Intermediate2 R¹-Pd(II)L₂-R² TM->Intermediate2 RE Reductive Elimination RE->center R1X R¹-X (Aryl Halide) R1X->OA R2B R²-B(OR)₂ (Boronic Ester) + Base R2B->TM R1R2 R¹-R² (Coupled Product) R1R2->RE Intermediate1->TM Intermediate2->RE

Catalytic cycle of the Suzuki-Miyaura reaction.

Properties and Quantitative Data

Carbazole-based boronic acids exhibit a range of useful properties stemming from their unique electronic structure. Their photophysical characteristics are particularly noteworthy, with many derivatives displaying strong fluorescence.

Photophysical and Electrochemical Properties

The introduction of electron-accepting dimesitylboron groups at the 3,3'-positions of a carbazole dimer results in a compound with a high fluorescence quantum yield and excellent electrochemical properties, making it a candidate for optoelectronic materials and fluorescent chemosensors.[7] The electronic properties can be tuned by modifying the substituents on the carbazole core or the boronic acid group, influencing the HOMO-LUMO energy gap and charge transfer characteristics.[8]

Compound/DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Application Note
Boron-containing carbazole dimer (BCCB)375495HighOptoelectronic material, ratiometric fluorescent chemosensor for fluoride ions.[7]
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester---Intermediate for OLEDs and phosphorescent host material.[5]
Highly twisted carbazole-borane derivatives--Up to 50%Exhibit large Stokes shifts (>10,000 cm⁻¹), potential for TICT-based emitters.[9]

Table 1: Summary of photophysical properties for selected carbazole-boron compounds.

Applications in Research and Development

The unique structural and electronic features of carbazole-based boronic acids have led to their application in several high-technology areas.

Drug Development and Medicinal Chemistry

Carbazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10] The incorporation of a boronic acid group, a pharmacophore present in FDA-approved drugs like Bortezomib, enhances their potential as therapeutic agents.[2][11][12]

A recent study investigated the anticancer efficacy of novel carbazole boronic acid derivatives against the MCF-7 breast cancer cell line. Several synthesized compounds demonstrated significant inhibition of cancer cell growth.[11]

Compound IDSubstituent% Yield% Inhibition of MCF-7 Cell Growth
C34-chlorobenzyl20%> 90%
C74-methoxybenzyl26%> 90%
C84-nitrobenzyl24%> 90%
C92,4-dichlorobenzyl24%> 90%

Table 2: Anticancer activity of selected carbazole boronic acid derivatives.[11]

These compounds show potential for development into anticancer drugs after further preclinical and clinical evaluation.[11]

Organic Electronics and OLEDs

In the field of organic electronics, carbazole derivatives are prized for their use in Organic Light-Emitting Diodes (OLEDs).[1][13] Compounds like 4-(9H-Carbazol-9-yl)phenylboronic acid serve as critical building blocks for synthesizing host materials and efficient light-emitting layers.[14][15] Their rigid structure, thermal stability, and effective charge-transport capabilities contribute directly to the performance, color purity, and operational lifespan of OLED devices.[1][14]

Chemical and Biological Sensors

The boronic acid group can act as a recognition site for anions and saccharides, while the carbazole moiety provides a fluorescent signaling unit. This dual functionality makes them excellent candidates for chemosensors.[16][17] For instance, 1,8-diaminocarbazoles can be functionalized to create receptors that bind strongly to anions, with some derivatives acting as colorimetric sensors that change color upon anion binding.[16][18] Similarly, carbazole-based fluorescent probes have been developed for the selective detection of metal ions like Cu²⁺ in biological and environmental samples.

The sensing mechanism often involves an interaction between the analyte and the boronic acid group, which modulates the electronic properties of the carbazole fluorophore, leading to a change in fluorescence intensity or color.

G cluster_sensor Sensor System cluster_analyte Analyte cluster_complex Binding Event cluster_signal Output Signal Sensor Carbazole-Boronic Acid Sensor (Fluorescent) Complex Sensor-Analyte Complex Sensor->Complex + Analyte Analyte Anion (e.g., F⁻) or Metal Ion (e.g., Cu²⁺) Signal Change in Fluorescence (Quenching or Enhancement) or Color Change Complex->Signal Signal Transduction

Logical workflow for a carbazole-based sensor.

Conclusion

Carbazole-based boronic acids are a versatile and powerful class of compounds with significant potential across multiple scientific disciplines. Their straightforward synthesis, tunable properties, and diverse applicability make them a focal point of ongoing research. For professionals in drug development, materials science, and analytical chemistry, a thorough understanding of these molecules is crucial for harnessing their full potential in creating next-generation therapeutics, electronics, and sensors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. (9-Phenyl-9H-carbazol-2-yl)boronic acid is a key building block in the synthesis of complex organic molecules, particularly in the development of materials for organic electronics and as a scaffold for novel pharmaceutical compounds. The carbazole moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. The phenyl substitution at the 9-position of the carbazole enhances solubility and influences the electronic properties of the resulting coupled products. These application notes provide a detailed protocol for the use of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. A base is required to facilitate the transmetalation step.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions involving aryl boronic acids with various aryl halides. The specific yields for reactions with this compound will be dependent on the specific coupling partner and reaction conditions.

EntryAryl HalideCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
23-BromopyridinePd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane901680-90
31-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3)Toluene110890-98
42-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (1:1)1002475-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF))

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., toluene) followed by degassed water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture is typically set up to be 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: This compound, Aryl Halide, Catalyst, Base flask_prep Add to Schlenk Flask with Stir Bar reagents->flask_prep inert Evacuate and Backfill with Inert Gas (3x) flask_prep->inert solvent Add Anhydrous/ Degassed Solvents inert->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for (9-Phenyl-9H-carbazol-2-yl)boronic Acid in OLED Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(9-Phenyl-9H-carbazol-2-yl)boronic acid and its isomers are pivotal intermediates in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The carbazole moiety offers excellent thermal stability and charge-transporting properties, while the boronic acid functional group enables the construction of complex conjugated molecules through Suzuki-Miyaura coupling reactions.[1][2][3][4] These characteristics make carbazole boronic acid derivatives essential building blocks for high-performance host materials and emitters in the emissive layer of modern OLEDs, directly impacting device efficiency, color purity, and operational lifetime.[1]

Data Presentation: Performance of OLEDs with 9-Phenyl-9H-carbazole Derivatives

The following table summarizes the performance of OLED devices incorporating various derivatives of 9-Phenyl-9H-carbazole as host or emitting materials. This data is compiled from multiple studies to provide a comparative overview.

Material/Device StructureRole of Carbazole DerivativeMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Luminous Efficiency (cd/A)Turn-on Voltage (V)Emission Color/CIE (x, y)
BCzB-PPI Emitting Layer4.4311,364-~3Deep-Blue (0.157, 0.080)
Cz-SBDPI based device Emitting Layer----Deep-Blue
TPA-SBDPI based device Emitting Layer----Deep-Blue
CZ-1 Emitting Layer9.5 (cautiously reported)413019.3-Greenish-Blue (492 nm peak)
CZ-2 Emitting Layer9.5 (cautiously reported)410420.2-Greenish-Blue (488 nm peak)

Note: Performance metrics can vary significantly based on the complete device architecture and fabrication conditions. Dashes indicate that the data was not specified in the cited source.

Experimental Protocols

Synthesis of Carbazole-Based Host/Emitter Material via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing a more complex carbazole derivative from a (9-Phenyl-9H-carbazol-yl)boronic acid intermediate.

Materials:

  • This compound (or isomer)

  • Aryl halide (e.g., a brominated aromatic compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, aqueous solution)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base in the solvent mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.

  • Heat the reaction mixture to reflux under the inert atmosphere for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the organic product using an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final carbazole derivative.

  • Further purification for high-purity electronic-grade material may be achieved by sublimation.

Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device in a high-vacuum environment.

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for each layer (HIL, HTL, EML, ETL, EIL)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner or plasma treatment system

  • Encapsulation materials (e.g., UV-curable epoxy and glass lids)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol (e.g., 15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-Ozone or oxygen plasma for several minutes to improve the work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by heating the materials in crucibles until they sublime. The typical layer stack is:

      • Hole Injection Layer (HIL), e.g., HAT-CN

      • Hole Transport Layer (HTL), e.g., TAPC or NPB

      • Emissive Layer (EML), consisting of a host material (e.g., a derivative of 9-Phenyl-9H-carbazole) doped with a guest emitter.

      • Electron Transport Layer (ETL), e.g., TPBi or B3PyMPM

      • Electron Injection Layer (EIL), e.g., LiF

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) on top of the organic stack through a shadow mask to define the active area.

  • Encapsulation:

    • Transfer the fabricated device to an inert atmosphere glovebox.

    • Apply a UV-curable epoxy around the active area and place a glass lid on top to seal the device, protecting it from moisture and oxygen.

    • Cure the epoxy with a UV lamp.

  • Characterization:

    • Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated device.

Visualizations

G cluster_synthesis Material Synthesis Workflow start Starting Materials (this compound + Aryl Halide) reaction Suzuki-Miyaura Coupling Reaction (Pd Catalyst, Base) start->reaction extraction Extraction and Work-up reaction->extraction purification Purification (Column Chromatography) extraction->purification sublimation High-Purity Sublimation (for OLED Grade) purification->sublimation final_product Final Carbazole Derivative sublimation->final_product

Workflow for the synthesis of OLED materials.

G cluster_fabrication OLED Fabrication Workflow sub_clean ITO Substrate Cleaning plasma UV-Ozone or Plasma Treatment sub_clean->plasma load Load into Vacuum Chamber plasma->load hil HIL Deposition load->hil htl HTL Deposition hil->htl eml EML Deposition htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition (LiF/Al) eil->cathode encap Encapsulation (Inert Atmosphere) cathode->encap testing Device Testing and Characterization encap->testing

Typical workflow for OLED device fabrication.

G cluster_device Typical OLED Device Structure and Energy Levels cluster_homo HOMO Anode Anode (ITO) ~4.7-5.0 eV HIL HIL ~5.2 eV Anode->HIL Hole Injection HTL HTL ~5.5 eV EML_Host EML (Host) ~5.8 eV ETL ETL ~6.1 eV Cathode Cathode (LiF/Al) ~2.9-4.2 eV Cathode->ETL Electron Injection LUMO_HIL LUMO ~2.0 eV LUMO_HTL LUMO ~2.4 eV LUMO_EML LUMO ~2.7 eV LUMO_ETL LUMO ~3.0 eV

Energy level diagram of a typical OLED.

References

Application Notes and Protocols for the Synthesis of Hole-Transport Materials using (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transport materials (HTMs) utilizing (9-Phenyl-9H-carbazol-2-yl)boronic acid as a key building block. The methodologies described herein are primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Carbazole-based molecules are renowned for their excellent thermal stability, high hole-transport capability, and electron-rich nature, making them ideal candidates for application in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] The strategic design and synthesis of these materials are crucial for enhancing device efficiency, stability, and overall performance.[3]

Synthesis of this compound

The synthesis of the boronic acid precursor is a critical first step. The following protocol is adapted from established procedures for the synthesis of similar carbazole-based boronic acids.[1]

Experimental Protocol: Synthesis of this compound
  • Synthesis of 2-Bromo-9-phenyl-9H-carbazole:

    • In a round-bottom flask, dissolve 9-phenyl-9H-carbazole (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-9-phenyl-9H-carbazole.

  • Synthesis of this compound:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-9-phenyl-9H-carbazole (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq., 2.5 M in hexanes) dropwise and stir the mixture at -78 °C for 1-2 hours.

    • To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Synthesis of Hole-Transport Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds between the this compound and various aryl halides, enabling the synthesis of a diverse range of HTMs.[4][5]

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0-1.5 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final hole-transport material.

Characterization of Synthesized Hole-Transport Materials

Thorough characterization is essential to confirm the identity and purity of the synthesized HTMs and to evaluate their physicochemical properties.

Characterization Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and purity of the synthesized compounds.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecules.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the HTMs.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), which is crucial for the morphological stability of thin films in devices.
Cyclic Voltammetry (CV) To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.
UV-Visible and Photoluminescence Spectroscopy To investigate the optical properties, including absorption and emission spectra.
Hole Mobility Measurement (e.g., Space-Charge-Limited Current - SCLC) To quantify the hole-transporting capability of the material.

Performance of Carbazole-Based Hole-Transport Materials

The performance of HTMs synthesized from this compound derivatives can be evaluated by incorporating them into perovskite solar cells or OLEDs. The following tables summarize typical performance data for various carbazole-based HTMs reported in the literature.

Table 1: Performance of Selected Carbazole-Based HTMs in Perovskite Solar Cells
HTM Name/Structure Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF) Hole Mobility (cm²/Vs) HOMO Level (eV) Reference
SGT-41113.00---High-[6]
V1209~18-----[7]
X519.8-----[4]
Carbazole-based HTMs (general)9.8 - 13.8-----[4]
Table 2: Performance of Selected Carbazole-Based HTMs in OLEDs
HTM Name/Structure Luminance Efficiency (cd/A) Turn-on Voltage (V) Maximum Luminance (cd/m²) External Quantum Efficiency (EQE) (%) Reference
P-Cvz-25.24---[8]
P-Cvz-35.64---[8]
P-Cvz-4A4.86---[8]
P-Cvz-4B4.94---[8]

Visualizing the Workflow and Application

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products 9_Phenyl_9H_carbazole 9-Phenyl-9H-carbazole Bromination Bromination (NBS) 9_Phenyl_9H_carbazole->Bromination Aryl_Halide Aryl Halide (R-X) Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Bromo_Carbazole 2-Bromo-9-phenyl-9H-carbazole Bromination->Bromo_Carbazole Lithiation Lithiation (n-BuLi) Borylation Borylation (B(OiPr)₃) Lithiation->Borylation Boronic_Acid This compound Borylation->Boronic_Acid HTM Hole-Transport Material Suzuki_Coupling->HTM Bromo_Carbazole->Lithiation Boronic_Acid->Suzuki_Coupling

Caption: Synthetic workflow for hole-transport materials.

Application in a Perovskite Solar Cell

Perovskite_Solar_Cell cluster_flow Sunlight Sunlight (hν) Perovskite Perovskite Absorber Layer Sunlight->Perovskite FTO FTO (Conductive Glass) Electron_Flow e⁻ ETL Electron Transport Layer (e.g., TiO₂) ETL->FTO Perovskite->ETL Electron Injection HTL Hole-Transport Layer (Carbazole-based HTM) Perovskite->HTL Hole Extraction Metal_Contact Metal Contact (e.g., Gold) HTL->Metal_Contact Hole_Flow h⁺ Electron_Flow->Hole_Flow

Caption: Structure of a perovskite solar cell with a carbazole HTM.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in modern organic synthesis, finding significant applications in the development of materials for organic electronics and as a scaffold in medicinal chemistry. The carbazole moiety, known for its robust thermal and electronic properties, makes this reagent particularly valuable for the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules. Furthermore, the diverse biological activities associated with carbazole derivatives underscore their importance in drug discovery programs.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction enables the efficient coupling of this compound with a variety of aryl and heteroaryl halides or triflates, providing access to a wide range of substituted 9-phenyl-9H-carbazole derivatives. These products are key intermediates in the synthesis of complex molecules with tailored electronic, optical, and biological properties.

These application notes provide detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, offering guidance on reaction conditions, catalyst selection, and product purification.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of carbazole derivatives with various aryl boronic acids. While specific data for this compound is not extensively available in the cited literature, the presented data for analogous carbazole substrates provides a strong predictive framework for reaction outcomes.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carbazole Derivatives

EntryCarbazole SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-1,4-dimethyl-9H-carbazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O804875
26-Bromo-1,4-dimethyl-9H-carbazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O804882
3N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂OReflux24-4885
4N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂OReflux24-4845[1]
53-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001569[2]
66-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-897[2]

Note: P1 Precatalyst is a specific palladium precatalyst, and its structure can be found in the cited literature. The yields are isolated yields.

Experimental Protocols

The following are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are based on established procedures for similar carbazole and heteroaryl boronic acids.[1][2]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is adapted from standard conditions for the coupling of carbazole derivatives.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.

  • Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound

  • Aryl halide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add DMF or DMA (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 CoupledProduct Ar-Ar' (Coupled Product) RedElim->CoupledProduct ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start: Assemble Reactants reactants 1. This compound 2. Aryl Halide 3. Palladium Catalyst 4. Base start->reactants reaction_setup Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Add Solvent (e.g., Dioxane/H₂O) reactants->reaction_setup heating Heating & Stirring (e.g., 80-90°C, 12-24h) reaction_setup->heating workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent heating->workup purification Purification: - Dry Organic Layer - Concentrate Solvent - Column Chromatography workup->purification product Final Product: - Characterization (NMR, MS) purification->product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: (9-Phenyl-9H-carbazol-2-yl)boronic acid as a Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of advanced materials for organic electronics.[1] Its carbazole core provides excellent thermal stability and hole-transporting properties, while the boronic acid group allows for facile incorporation into larger conjugated systems through cross-coupling reactions.[2][3] This makes it an ideal precursor for creating high-performance materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Key Applications in Organic Electronics

Materials derived from this compound are instrumental in the fabrication of various layers within organic electronic devices:

  • Hole Transport Layers (HTLs): The electron-rich carbazole moiety facilitates the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons.[4] This leads to improved device efficiency and stability.

  • Host Materials: In OLEDs, derivatives of this compound can be used as host materials in the emissive layer, where they facilitate charge transport and energy transfer to guest emitter molecules.[5]

  • Emissive Materials: Through further functionalization, this building block can be incorporated into molecules that emit light themselves, contributing to the development of efficient and color-pure OLEDs.

Quantitative Performance Data

The performance of organic electronic devices is highly dependent on the properties of the materials used. The following tables summarize key performance metrics for devices incorporating materials derived from this compound and its isomers.

Table 1: Properties of a Hole Transporting Material (HTM) Synthesized from a this compound Derivative

PropertyValueReference
HOMO Level-5.78 eV[6]
LUMO Level-2.43 eV[6]
Energy Gap (Eg)3.35 eV[6]
Glass Transition Temperature (Tg)165 °C[6]

Table 2: Performance of an OLED Device Utilizing a Hole Transporting Material (HTM 3c) Derived from a this compound Derivative

ParameterValueReference
Device StructureITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al[6]
Turn-on Voltage (at 1 cd/m²)3.1 V[6]
Driving Voltage (at 1000 cd/m²)4.2 V[6]
Maximum LuminanceNot Specified
Current Efficiency (at 1000 cd/m²)25.7 cd/A[6]
External Quantum Efficiency (EQE)Not Specified
CIE Coordinates (at 1000 cd/m²)(0.31, 0.61)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative multi-step synthesis adapted from procedures for analogous compounds.

Step 1: Synthesis of 9-Phenyl-9H-carbazole

This step can be achieved via a Buchwald-Hartwig amination.[7]

  • Materials: 9H-carbazole, bromobenzene, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), tri-tert-butylphosphine, potassium carbonate, xylene, 18-Crown-6.

  • Procedure:

    • In a dry, nitrogen-purged round-bottom flask, prepare a catalyst-ligand premix by dissolving Pd₂(dba)₃ and tri-tert-butylphosphine in dry xylene and stirring for 20 minutes at room temperature.

    • To this mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate.

    • Heat the reaction mixture to reflux for 18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and decant the xylene solution.

    • Purify the crude product by column chromatography on silica gel to obtain 9-Phenyl-9H-carbazole.

Step 2: Bromination of 9-Phenyl-9H-carbazole

  • Materials: 9-Phenyl-9H-carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 9-Phenyl-9H-carbazole in DMF in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NBS to the solution and stir for several hours while allowing the reaction to warm to room temperature.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield 2-bromo-9-phenyl-9H-carbazole.

Step 3: Borylation of 2-bromo-9-phenyl-9H-carbazole

This step is adapted from the synthesis of a similar carbazole boronic acid.[8]

  • Materials: 2-bromo-9-phenyl-9H-carbazole, anhydrous Tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-bromo-9-phenyl-9H-carbazole in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise and stir the mixture at -78°C for 1.5 hours.

    • Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature and stir for 8 hours.

    • Quench the reaction by adding dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by crystallization to obtain this compound.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general method for fabricating an OLED device using thermal evaporation.[4][5]

  • Materials: ITO-coated glass substrates, detergent, deionized water, acetone, isopropanol, organic materials for HIL, HTL (e.g., a derivative of this compound), EML (host and dopant), ETL, and EIL, and metal for the cathode (e.g., Aluminum).

  • Procedure:

    • Substrate Cleaning:

      • Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

      • Dry the substrates with a stream of nitrogen.

      • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

    • Thin Film Deposition:

      • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

      • Deposit the organic layers and the cathode sequentially without breaking the vacuum.

      • Place the organic materials in separate crucibles and heat them until they sublime. The deposition rate (typically 1-2 Å/s) and thickness are monitored using a quartz crystal microbalance.

      • A typical device architecture would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 30 nm) / ETL (e.g., 20 nm) / EIL (e.g., 1 nm) / Cathode (e.g., 100 nm).

    • Encapsulation:

      • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.

Visualizations

G cluster_synthesis Synthesis of this compound 9H-Carbazole 9H-Carbazole 9-Phenyl-9H-carbazole 9-Phenyl-9H-carbazole 9H-Carbazole->9-Phenyl-9H-carbazole Buchwald-Hartwig Amination 2-Bromo-9-phenyl-9H-carbazole 2-Bromo-9-phenyl-9H-carbazole 9-Phenyl-9H-carbazole->2-Bromo-9-phenyl-9H-carbazole Bromination (NBS) This compound This compound 2-Bromo-9-phenyl-9H-carbazole->this compound Borylation (n-BuLi, Triisopropyl borate)

Caption: Synthesis workflow for this compound.

G cluster_fabrication OLED Fabrication and Characterization Workflow cluster_deposition Layer Deposition (Thermal Evaporation) cluster_characterization Performance Evaluation ITO Substrate Cleaning ITO Substrate Cleaning Thin Film Deposition Thin Film Deposition ITO Substrate Cleaning->Thin Film Deposition Vacuum Chamber Device Encapsulation Device Encapsulation Thin Film Deposition->Device Encapsulation Glovebox Device Characterization Device Characterization Device Encapsulation->Device Characterization Current-Voltage-Luminance (I-V-L) Current-Voltage-Luminance (I-V-L) Device Characterization->Current-Voltage-Luminance (I-V-L) Electroluminescence (EL) Spectra Electroluminescence (EL) Spectra Device Characterization->Electroluminescence (EL) Spectra Efficiency Calculation (EQE, cd/A) Efficiency Calculation (EQE, cd/A) Device Characterization->Efficiency Calculation (EQE, cd/A) HIL HIL HTL HTL HIL->HTL EML EML HTL->EML ETL ETL EML->ETL EIL EIL ETL->EIL Cathode Cathode EIL->Cathode

Caption: Workflow for OLED fabrication and performance evaluation.

References

Application Notes and Protocols for Suzuki Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing (9-Phenyl-9H-carbazol-2-yl)boronic acid. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and drug discovery for the synthesis of novel biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2][3] this compound is a valuable building block for the synthesis of carbazole-containing compounds, which are of significant interest due to their unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Caption: General Suzuki-Miyaura reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) and a solution of potassium carbonate (2.0 mmol) in degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(4-methoxyphenyl)-9-phenyl-9H-carbazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of carbazole derivatives. While specific data for this compound is limited in the literature, the following tables provide representative conditions based on similar carbazole boronic acids and general Suzuki-Miyaura coupling protocols for heteroaryl boronic acids.[4][5]

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O80High
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O100Good
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF110Moderate
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene/H₂O90High

Table 2: Substrate Scope - Coupling of a Carbazole Boronic Acid with Various Aryl Halides

EntryAryl HalideProductCatalyst SystemConditionsYield (%)
14-Bromoanisole2-(4-Methoxyphenyl)-9-phenyl-9H-carbazolePd(OAc)₂/PPh₃K₂CO₃, Dioxane/H₂O, 80°C~85-95%
21-Bromo-4-nitrobenzene2-(4-Nitrophenyl)-9-phenyl-9H-carbazolePd(PPh₃)₄Na₂CO₃, Toluene/H₂O, 100°C~70-80%
34-Bromobenzonitrile4-(9-Phenyl-9H-carbazol-2-yl)benzonitrilePd₂(dba)₃/SPhosK₃PO₄, Toluene/H₂O, 90°C~80-90%
42-Bromopyridine2-(9-Phenyl-9H-carbazol-2-yl)pyridinePdCl₂(dppf)Cs₂CO₃, DMF, 110°C~60-70%

(Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.)

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation [Ar'-B(OH)3]- Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

This diagram outlines the key steps of the experimental procedure.

Workflow A 1. Reaction Setup (Reactants & Catalyst) B 2. Inert Atmosphere (Ar/N2 Purge) A->B C 3. Add Solvent & Base B->C D 4. Heat & Stir (Reaction) C->D E 5. Work-up (Cooling & Dilution) D->E F 6. Extraction E->F G 7. Dry & Concentrate F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for (9-Phenyl-9H-carbazol-2-yl)boronic acid in Blue-Emitting OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in the synthesis of advanced organic electronic materials, particularly for blue-emitting Organic Light-Emitting Diodes (OLEDs). The carbazole moiety is well-regarded for its excellent hole-transporting properties, high thermal stability, and wide energy gap, which are critical characteristics for developing efficient and stable blue-emitting host and emitter materials.[1][2][3] The phenyl group at the 9-position can enhance solubility and morphological stability, while the boronic acid group at the 2-position provides a reactive site for forming carbon-carbon bonds through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the straightforward synthesis of complex π-conjugated molecules with tailored optoelectronic properties for blue OLED applications.[1]

These application notes provide detailed protocols for the synthesis of a potential blue-emitting material derived from this compound and the subsequent fabrication of a blue-emitting OLED device.

Data Presentation

Device Structure/EmitterMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
Non-doped Cz-SBDPI6.212,984(0.15, 0.06)[4]
H2 host with 15 wt% FIrpic10.3>9,170Not Specified[5][6]
H1 host with 20 wt% FIrpicNot Specified>10,700Not Specified[5]
PyOxd-mCz-hosted blue PhOLED20.821,056Not Specified[7]

Experimental Protocols

I. Synthesis of a Blue-Emitting Material via Suzuki Coupling

This protocol describes a hypothetical synthesis of a blue-emitting material, 2-(4'-(9-phenyl-9H-carbazol-2-yl)biphenyl-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (PCzBPI) , using this compound and a suitable coupling partner. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose.[8][9][10][11]

Materials:

  • This compound

  • 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask, combine this compound (1.2 equivalents), 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (1 equivalent), and potassium carbonate (3 equivalents).

  • Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.

  • To the degassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) as the catalyst system.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the organic layer and wash it with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, PCzBPI.

II. Fabrication of a Blue-Emitting OLED Device

This protocol outlines the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.[4][12]

Device Structure: ITO / HTL / EML / ETL / EIL / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB - N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)

  • EML: Emissive Layer (e.g., a host material doped with the synthesized blue emitter, PCzBPI)

  • ETL: Electron Transport Layer (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminum)

  • EIL: Electron Injection Layer (e.g., LiF - Lithium Fluoride)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning:

    • Clean patterned ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.

    • Dry the substrates in a vacuum oven.

    • Treat the substrates with oxygen plasma to improve the work function of the ITO.[13]

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Deposit a 40 nm thick layer of NPB as the HTL.

      • Co-evaporate the host material and the synthesized blue emitter (PCzBPI) at a specific doping concentration (e.g., 5-10 wt%) to form a 20 nm thick EML.

      • Deposit a 30 nm thick layer of Alq₃ as the ETL.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as the EIL.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Mandatory Visualization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound G PCzBPI (Blue Emitter) A->G B 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole B->G C Pd(OAc)₂ / PPh₃ C->G D K₂CO₃ D->G E Toluene/Ethanol/H₂O E->G F Reflux, 24h F->G

Caption: Synthetic pathway for a blue OLED emitter via Suzuki coupling.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps A ITO Substrate Cleaning B Oxygen Plasma Treatment A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode (Al) Deposition F->G H Encapsulation G->H I Device Testing H->I

Caption: Experimental workflow for OLED device fabrication.

References

Application of (9-Phenyl-9H-carbazol-2-yl)boronic acid in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in the synthesis of advanced organic materials for electronic and optoelectronic applications. Its carbazole core provides excellent thermal stability, high hole mobility, and electron-donating characteristics, making it an attractive component for materials used in organic photovoltaics (OPVs). The presence of the boronic acid group facilitates the straightforward synthesis of extended π-conjugated systems through Suzuki coupling reactions. These resulting materials, often polymers or small molecules, can be tailored to function as donor or hole-transporting materials in the active layer of organic solar cells, contributing to enhanced light harvesting and efficient charge transport, which are critical for improving power conversion efficiencies.

Key Applications in Organic Photovoltaics

Materials derived from this compound are primarily utilized in the following roles within organic photovoltaic devices:

  • Donor Materials in Bulk Heterojunction (BHJ) Active Layers: Carbazole-based polymers and small molecules synthesized using this boronic acid can act as the electron donor in a blend with an electron acceptor (like fullerene derivatives or non-fullerene acceptors). The carbazole moiety contributes to a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole transport.

  • Hole-Transporting Layers (HTLs): Derivatives of this compound can be engineered to form a distinct hole-transporting layer. This layer facilitates the selective extraction of holes from the active layer to the anode and simultaneously blocks electrons, thereby reducing recombination losses and improving device performance.

  • Interfacial Layers: Self-assembled monolayers (SAMs) based on carbazole phosphonic acids, which can be synthesized from carbazole boronic acid precursors, have been shown to be highly effective as hole-extracting interlayers at the electrode interface, significantly boosting power conversion efficiencies.

Performance of OPVs Featuring Carbazole-Based Materials

While specific performance data for devices using materials directly synthesized from this compound is not extensively reported in single comprehensive studies, the broader class of carbazole-based donor materials and hole-transporting layers has demonstrated significant promise in enhancing OPV performance. The following tables summarize representative data from studies on OPVs incorporating various carbazole derivatives, which indicate the potential performance achievable with materials derived from this compound.

Table 1: Performance of OPVs with Carbazole-Based Donor Materials in the Active Layer

Donor Material ClassAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Carbazole-BODIPY ConjugatePC71BM0.94 - 1.08--2.20 - 5.05[1]
A-D-A Type Carbazole Small MoleculePC61BM0.754.3530.07~1.0[2]
Poly(2,7-carbazole) Derivative (PCDTBT)PC71BM---up to 5.39[3]

Table 2: Performance of OPVs with Carbazole-Based Hole-Transporting/Interfacial Layers

HTL/Interfacial LayerActive LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Carbazole-based SAM (Cl-2PACz)PM6:PM7-Si:BTP-eC9---18.5[4]
Carbazole-based SAM (n-doped)PM6:PM7-Si:BTP-eC9---18.9[4]

Experimental Protocols

The following are generalized protocols for the synthesis of a carbazole-based polymer using this compound via Suzuki coupling and the subsequent fabrication of a bulk heterojunction organic solar cell.

Protocol 1: Synthesis of a Carbazole-Based Donor Polymer via Suzuki Coupling

This protocol describes a typical Suzuki polymerization reaction to synthesize a copolymer of a 9-phenyl-9H-carbazole derivative and a suitable comonomer.

Materials:

  • This compound

  • A dibrominated comonomer (e.g., a benzothiadiazole derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., Toluene, DMF, or a mixture)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • In a Schlenk flask, dissolve this compound (1 equivalent) and the dibrominated comonomer (1 equivalent) in the chosen organic solvent.

  • Add an aqueous solution of the base (typically 2 M solution, 3-4 equivalents).

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the flask under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for 24-72 hours.

  • Monitor the reaction progress by techniques such as GPC or NMR.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a precipitating solvent like methanol or acetone.

  • Filter the precipitated polymer and wash it sequentially with water, methanol, and a suitable organic solvent (e.g., acetone or hexane) to remove impurities.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).

  • Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture OPV device using the synthesized carbazole-based polymer as the donor material.

Materials:

  • ITO-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)

  • Synthesized carbazole-based donor polymer

  • Electron acceptor material (e.g., PC61BM or PC71BM)

  • Solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)

  • Cathode material (e.g., LiF/Al or Ca/Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates (e.g., at 4000 rpm for 60 seconds). Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Preparation: Prepare a blend solution of the synthesized carbazole-based donor polymer and the electron acceptor in a suitable solvent (e.g., chlorobenzene). The typical donor:acceptor weight ratio is 1:1 or 1:1.5. Dissolve the materials by stirring overnight at a slightly elevated temperature.

  • Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time to optimize the morphology.

  • Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of LiF (or Ca) and a thicker layer of Al under high vacuum (< 10-6 Torr). The deposition rates and thicknesses should be carefully controlled.

  • Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

Visualizations

G cluster_synthesis Suzuki Polymerization Workflow start This compound + Dibromo-comonomer react Pd Catalyst, Base, Solvent Heat start->react precipitate Precipitation in Methanol react->precipitate purify Soxhlet Extraction precipitate->purify end Purified Carbazole-based Polymer purify->end

Caption: Workflow for the synthesis of a carbazole-based polymer.

G cluster_device OPV Device Fabrication Workflow sub ITO Substrate Cleaning htl PEDOT:PSS Deposition sub->htl active Active Layer (Carbazole Polymer:Acceptor) Spin-Coating htl->active cathode Cathode (LiF/Al) Evaporation active->cathode encap Encapsulation cathode->encap

Caption: Workflow for the fabrication of an organic photovoltaic device.

G cluster_device_structure Conventional OPV Device Architecture Anode Anode (ITO) HTL Hole-Transport Layer (e.g., PEDOT:PSS) ActiveLayer Active Layer (Carbazole Polymer:Acceptor Blend) ETL Electron-Transport Layer (Implicit or Explicit) Cathode Cathode (e.g., LiF/Al)

Caption: Structure of a conventional organic photovoltaic device.

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of appropriate ligands for Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates such as carbazole derivatives.

Introduction: The Suzuki-Miyaura Coupling in Carbazole Chemistry

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the synthesis of functionalized carbazole derivatives, which are key building blocks in materials science and medicinal chemistry, this reaction is of paramount importance. This compound is a valuable precursor for the synthesis of various organic electronic materials and pharmaceutical compounds. The success of the Suzuki-Miyaura coupling of this substrate with aryl or heteroaryl halides is highly dependent on the palladium catalyst and, most critically, the choice of phosphine ligand.

The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-rich substrates like N-phenylcarbazole derivatives, the selection of a suitable ligand is crucial to overcome challenges such as slow reaction rates and competing side reactions.

Ligand Selection for Suzuki Coupling of Carbazole Boronic Acids

While specific comparative studies on ligand selection for this compound are not extensively documented, data from structurally related heteroaryl boronic acids can provide valuable guidance. Generally, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, have shown superior performance in the Suzuki-Miyaura coupling of challenging substrates.

Key Ligand Classes:

  • Triarylphosphines: Triphenylphosphine (PPh₃) is a classical and widely used ligand. It is effective for many standard Suzuki couplings. For carbazole derivatives, Pd(PPh₃)₄ has been successfully employed.

  • Buchwald Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized Suzuki-Miyaura couplings, especially for unreactive aryl chlorides and sterically demanding substrates. SPhos and XPhos are prominent examples that have demonstrated high efficacy in couplings of N-containing heterocycles.

  • Other Phosphine Ligands: Other phosphine ligands, such as those based on ferrocenyl or indenyl scaffolds, have also been developed for specific applications in Suzuki couplings.

Comparative Data for Ligand Performance in Suzuki Coupling of Heteroaryl Boronic Acids

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl halides. This data, collated from various studies on substrates with similar electronic and steric properties to this compound, serves as a guide for ligand selection.

LigandPalladium PrecursorBaseSolventTemperature (°C)Aryl HalideHeteroaryl Boronic Acid DerivativeYield (%)Reference
PPh₃ Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1002-chloro-3-alkynylquinoxaline9-ethyl-3-(pinacolato)carbazole96
SPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O1003-chloroindazole5-indole boronic acid80
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O1003-chloroindazole5-indole boronic acid75
BINAP PdCl₂K₂CO₃DMF120N-protected-5-bromo-2-nitrophenyl-benzimidazolePhenylboronic acid21
SPhos PdCl₂K₂CO₃DMF120N-protected-5-bromo-2-nitrophenyl-benzimidazolePhenylboronic acid60

Note: The yields presented are for the specific reactions cited and may vary for the coupling of this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures used for the Suzuki coupling of similar carbazole boronic acid derivatives.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Screening Protocol with Buchwald Ligands (e.g., SPhos)

This protocol is a general guideline for screening more advanced phosphine ligands, which may provide higher yields, especially for challenging substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride or bromide)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., SPhos, XPhos) (typically in a 1:2 Pd:ligand ratio for monodentate ligands)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Reaction vessel for parallel synthesis or individual Schlenk tubes

  • Inert atmosphere setup

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor and the phosphine ligand to a dry reaction vessel.

  • Add the aryl halide, this compound (1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • After the specified reaction time, cool the mixture to room temperature.

  • Analyze the reaction mixture by LC-MS or GC-MS to determine the conversion and yield.

  • For preparative scale, follow the workup and purification steps outlined in Protocol 1.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L2 B Oxidative Addition (R-X) A->B C R-Pd(II)-X L2 B->C D Transmetalation (R'-B(OR)2) C->D E R-Pd(II)-R' L2 D->E F Reductive Elimination E->F F->A G R-R' F->G k1 Catalytic Species k2 Reaction Step k3 Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow start Define Substrates: This compound & Aryl Halide select_ligands Select Ligands for Screening (e.g., PPh3, SPhos, XPhos) start->select_ligands setup_reactions Set Up Parallel Reactions (Varying Ligands, Consistent Conditions) select_ligands->setup_reactions run_reactions Run Reactions (Controlled Temperature and Time) setup_reactions->run_reactions monitor Monitor Progress (TLC, GC-MS, LC-MS) run_reactions->monitor workup Workup and Analysis (Determine Yields and Purity) monitor->workup compare Compare Ligand Performance workup->compare end Identify Optimal Ligand compare->end

Caption: A systematic workflow for screening and identifying the optimal ligand.

Synthesizing Novel Biaryl Scaffolds: A Step-by-Step Guide to Derivatization of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols

This document provides a comprehensive guide for the synthesis of biaryl derivatives from (9-Phenyl-9H-carbazol-2-yl)boronic acid. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. This protocol is designed to be a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the creation of novel compounds with potential applications in drug discovery and development.

Introduction

The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties. Functionalization of the carbazole core allows for the fine-tuning of these properties and the exploration of structure-activity relationships. This compound is a key building block that enables the introduction of various aryl and heteroaryl substituents at the 2-position of the carbazole ring system through the highly efficient Suzuki-Miyaura coupling reaction. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reaction partners.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl or heteroaryl halide. The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 2-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Protocol: Synthesis of 2-(Aryl)-9-phenyl-9H-carbazole

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

    • Add the corresponding aryl bromide (1.1 mmol, 1.1 equiv).

    • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and connect it to a nitrogen or argon line.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Aryl)-9-phenyl-9H-carbazole derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. These values are based on typical outcomes for similar Suzuki coupling reactions and should be considered as illustrative examples. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.

EntryAryl Bromide Coupling PartnerProductRepresentative Yield (%)
1Bromobenzene2-Phenyl-9-phenyl-9H-carbazole85-95
24-Bromoanisole2-(4-Methoxyphenyl)-9-phenyl-9H-carbazole80-90
31-Bromo-4-nitrobenzene2-(4-Nitrophenyl)-9-phenyl-9H-carbazole75-85
41-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-9-phenyl-9H-carbazole82-92
52-Bromopyridine9-Phenyl-2-(pyridin-2-yl)-9H-carbazole65-75
63-Bromopyridine9-Phenyl-2-(pyridin-3-yl)-9H-carbazole70-80
72-Bromonaphthalene2-(Naphthalen-2-yl)-9-phenyl-9H-carbazole80-90
81-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)-9-phenyl-9H-carbazole85-95

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of derivatives from this compound.

Suzuki_Miyaura_Catalytic_Cycle catalyst Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition (Ar-X) catalyst->oxidative_addition Aryl Halide (Ar-X) intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->intermediate1 transmetalation Transmetalation (Ar'B(OH)2 + Base) intermediate1->transmetalation (9-Phenyl-9H-carbazol-2-yl)B(OH)2 Base intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Regeneration product Ar-Ar' Biaryl Product reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start step1 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) start->step1 step2 2. Establish Inert Atmosphere (Nitrogen or Argon) step1->step2 step3 3. Add Catalyst System & Solvent (Pd Source, Ligand, Dioxane/Water) step2->step3 step4 4. Heat to Reflux (Monitor by TLC) step3->step4 step5 5. Aqueous Work-up (Extraction) step4->step5 step6 6. Purification (Column Chromatography) step5->step6 end End (Pure Biaryl Product) step6->end

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile monomer utilized in the synthesis of high-performance conjugated polymers. Its unique molecular structure, featuring a carbazole core with a phenyl substituent, imparts desirable electronic and optical properties to the resulting polymers. These materials are of significant interest in the fields of organic electronics and materials science, with applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The carbazole moiety provides excellent hole-transporting capabilities and high thermal stability, while the boronic acid functional group allows for facile polymerization through Suzuki-Miyaura cross-coupling reactions. This enables the creation of extended π-conjugated systems with tunable optoelectronic properties.

This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound.

Applications

Conjugated polymers derived from this compound are primarily employed in the development of organic electronic devices. The 9-phenyl-9H-carbazole unit is a key building block for materials used in:

  • Organic Light-Emitting Diodes (OLEDs): These polymers can function as host materials in the emissive layer of OLEDs, contributing to high efficiency and stability.

  • Organic Photovoltaics (OPVs): Their electron-donating nature makes them suitable as donor materials in the active layer of organic solar cells.

  • Organic Field-Effect Transistors (OFETs): The charge transport properties of these polymers are beneficial for their use as the semiconductor layer in OFETs.

The properties of the final polymer, such as its bandgap, solubility, and film-forming characteristics, can be fine-tuned by selecting appropriate comonomers to be polymerized with this compound.

Data Presentation

The following tables summarize typical quantitative data for conjugated polymers synthesized using carbazole-based monomers. This data is representative and serves as a benchmark for characterization.

Table 1: Molecular Weight and Polydispersity Index of Carbazole-Based Copolymers

Polymer IDComonomerMn (kDa)Mw (kDa)PDI (Mw/Mn)
P12,7-dibromo-9,9-dioctylfluorene15.428.21.83
P24,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole12.825.11.96
P32,5-dibromo-3-dodecylthiophene18.235.71.96

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index. Data obtained by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties of Carbazole-Based Copolymers

Polymer IDTd, 5% (°C)Tg (°C)
P1410155
P2395Not Observed
P3425130

Td, 5%: 5% weight loss temperature determined by Thermogravimetric Analysis (TGA). Tg: Glass transition temperature determined by Differential Scanning Calorimetry (DSC).

Table 3: Photophysical and Electrochemical Properties of Carbazole-Based Copolymers

Polymer IDAbs λmax (nm)PL λmax (nm)HOMO (eV)LUMO (eV)Eg (eV)
P1385420-5.65-2.453.20
P2450530-5.40-3.102.30
P3410495-5.50-2.802.70

Abs λmax: Maximum absorption wavelength; PL λmax: Maximum photoluminescence wavelength; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Optical bandgap.

Experimental Protocols

The following is a general protocol for the synthesis of a conjugated copolymer from this compound and a dibromo-aromatic comonomer via Suzuki-Miyaura cross-coupling polymerization.

Materials and Equipment
  • This compound

  • Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Purification supplies (Soxhlet extractor, silica gel, celite)

Polymerization Procedure

Suzuki_Polymerization_Workflow start Start setup Reaction Setup start->setup reagents Add Monomers, Solvent, and Base setup->reagents degas Degas Mixture reagents->degas catalyst Add Catalyst degas->catalyst polymerization Polymerization (Heating under Inert Atmosphere) catalyst->polymerization end_capping End-Capping (Optional) polymerization->end_capping precipitation Precipitation and Filtration end_capping->precipitation purification Purification (Soxhlet Extraction) precipitation->purification drying Drying purification->drying characterization Characterization drying->characterization end End characterization->end

Caption: Workflow for Suzuki-Miyaura Polymerization.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the dibromo-aromatic comonomer (1.0 eq).

  • Addition of Solvent and Base: Add degassed toluene (or another suitable solvent) to dissolve the monomers. Then, add a 2 M aqueous solution of K₂CO₃ (4.0 eq). A phase-transfer catalyst such as Aliquat 336 can be added at this stage if needed.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-2 mol%).

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • End-Capping (Optional): To control the molecular weight and terminate the polymer chains, a small amount of a monofunctional reagent (e.g., phenylboronic acid or bromobenzene) can be added towards the end of the reaction, followed by stirring for a few more hours.

  • Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer. Collect the polymer by filtration.

  • Purification: The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The purified polymer is then extracted with a good solvent (e.g., chloroform or THF).

  • Drying: The purified polymer solution is concentrated, and the polymer is precipitated again in a non-solvent. The final product is collected by filtration and dried in a vacuum oven.

  • Characterization: The structure and properties of the polymer are confirmed by various analytical techniques, including ¹H NMR, GPC, TGA, DSC, UV-vis spectroscopy, and cyclic voltammetry.

Signaling Pathway of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Conclusion

This compound is a valuable monomer for the synthesis of functional conjugated polymers for a variety of applications in organic electronics. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the polymerization, allowing for the creation of a wide range of copolymers with tailored properties. The protocols and data provided in this document serve as a guide for researchers to develop novel materials for advanced applications.

Troubleshooting & Optimization

Technical Support Center: (9-Phenyl-9H-carbazol-2-yl)boronic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (9-Phenyl-9H-carbazol-2-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials, homo-coupled byproducts, and boronic acid anhydrides (boroxines), which can form upon dehydration. In some cases, residual palladium catalysts from coupling reactions may also be present.

Q2: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?

A2: Broad NMR peaks are often indicative of the presence of oligomeric boronic anhydrides (boroxines) in equilibrium with the monomeric boronic acid. This can sometimes be resolved by dissolving the sample in a coordinating solvent like DMSO-d6 for NMR analysis or by converting the boronic acid to its pinacol ester derivative for characterization.

Q3: Is it possible to purify this compound using standard silica gel chromatography?

A3: While possible, silica gel chromatography of boronic acids can be challenging due to their tendency to adhere to the stationary phase or decompose.[1][2] If this method is attempted, it is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol or a modifier to improve elution.[2] Neutral alumina has been reported as a potentially better alternative for the chromatography of boronate esters, which can then be hydrolyzed to the desired boronic acid.[2]

Q4: How can I remove residual palladium catalyst from my product?

A4: Several methods can be employed to scavenge residual palladium. These include treatment with specialized scavenging agents, such as functionalized polystyrene resins, or by performing a selective crystallization or precipitation of the desired product, leaving the catalyst in the mother liquor.[3]

Q5: Can I store this compound as a solution?

A5: It is generally recommended to store boronic acids as dry solids under an inert atmosphere at room temperature.[4] Solutions of boronic acids, especially in the presence of water, can be prone to dehydration to form boroxines or other decomposition pathways, which can affect their reactivity in subsequent steps.

Troubleshooting Guides

Issue 1: Difficulty in Removing Boronic Anhydride (Boroxine)

Symptoms:

  • The isolated product has a lower than expected melting point.

  • NMR spectroscopy shows broad signals for the boronic acid protons.

  • Mass spectrometry may show peaks corresponding to the trimeric boroxine.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method. A suitable solvent system should be identified where the boronic acid has good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Azeotropic Distillation: In some cases, co-distillation with a solvent that forms an azeotrope with water can help to break down the boroxine back to the boronic acid, which may then be more amenable to crystallization.

  • Acid/Base Workup: Dissolving the crude product in an organic solvent and washing with a dilute aqueous base can help to convert the boronic acid to its boronate salt, which may be more soluble in the aqueous phase. The aqueous layer can then be separated, acidified, and the pure boronic acid extracted.[5]

Issue 2: Product is an Oil or Fails to Crystallize

Symptoms:

  • The product remains as a viscous oil even after removal of all solvent.

  • Attempts at recrystallization result in "oiling out" rather than the formation of a crystalline solid.

Troubleshooting Steps:

  • Trituration: This technique involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1] This can often induce crystallization or solidify the product.

  • Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent, and then slowly add a solvent in which the product is insoluble (an anti-solvent) until turbidity is observed. Allowing the mixture to stand may promote crystal growth.

  • Derivative Formation: Consider converting the boronic acid to a more crystalline derivative, such as its pinacol ester or a diethanolamine adduct.[6][7] These derivatives can often be more easily purified by chromatography or recrystallization, and the protecting group can be subsequently removed to yield the pure boronic acid.[7][8]

Quantitative Data Summary

ParameterMethodDetailsReference
Recrystallization Solvents Solvent ScreeningDichloromethane, Ethyl Acetate, Toluene, Benzene, Dichloroethane[2][9]
Chromatography (Boronate Esters) Column ChromatographyNeutral Alumina with Hexane as eluent[2]
Derivative Formation for Purification Adduct FormationDiethanolamine in ether to precipitate the boronic acid adduct[7]
Derivative Hydrolysis Acidic Hydrolysis0.1M HCl to hydrolyze diethanolamine adducts[7][8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small vial, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, toluene, dichloromethane/hexane mixture) at room temperature and with gentle heating.[2][9]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a suitable solvent such as ether. Add a slight excess (1.1 equivalents) of diethanolamine.[7]

  • Precipitation: Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with fresh ether.[7]

  • Hydrolysis: Suspend the isolated adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 0.1M HCl).[7][8]

  • Extraction: Stir the mixture until the solid dissolves. The pure boronic acid will be in the organic layer. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow for Purification Troubleshooting

Purification_Workflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_pure Is the product pure? recrystallization->is_pure is_solid->recrystallization Yes trituration Trituration is_solid->trituration No (Oily) derivative_formation Derivative Formation (e.g., pinacol ester, DEA adduct) is_pure->derivative_formation No pure_product Pure Product is_pure->pure_product Yes is_solid_after_trit Is it solid now? trituration->is_solid_after_trit Check if solid chromatography Chromatography of Derivative derivative_formation->chromatography hydrolysis Hydrolysis of Derivative chromatography->hydrolysis is_pure_after_hydrolysis Is the product pure? hydrolysis->is_pure_after_hydrolysis Check Purity end End pure_product->end is_solid_after_trit->recrystallization Yes is_solid_after_trit->derivative_formation No is_pure_after_hydrolysis->recrystallization No is_pure_after_hydrolysis->pure_product Yes

References

Overcoming solubility issues of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (9-Phenyl-9H-carbazol-2-yl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a largely non-polar molecule and, as such, exhibits poor solubility in aqueous solutions. Its solubility is generally higher in polar aprotic organic solvents. Based on the behavior of structurally similar arylboronic acids, its expected solubility profile is as follows:

  • High Solubility: Ethereal solvents (e.g., tetrahydrofuran (THF), dioxane) and ketones (e.g., acetone).

  • Moderate Solubility: Chlorinated solvents (e.g., dichloromethane (DCM), chloroform).

  • Low to Insoluble: Non-polar hydrocarbon solvents (e.g., hexane, toluene) and water.

Q2: I am observing a precipitate when I add my this compound to my reaction mixture. What could be the cause?

A2: Precipitate formation is a common issue and can be attributed to several factors:

  • Low intrinsic solubility: The chosen solvent may not be appropriate for dissolving the required concentration of the boronic acid.

  • Reaction with the solvent: In some cases, boronic acids can form less soluble esters with certain alcohol-based solvents.

  • Formation of boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which often have different solubility profiles and can precipitate from solution.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid organic compounds, solubility in organic solvents increases with temperature. Gently heating the solvent while dissolving the boronic acid can significantly improve its solubility. However, it is crucial to ensure that the elevated temperature does not cause degradation of the boronic acid or other reactants in your experiment.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: While this compound itself does not have a readily ionizable group to dramatically alter its solubility with pH in the typical range for organic reactions, the boronic acid moiety can interact with bases. In the context of Suzuki-Miyaura coupling reactions, the presence of a base is required, which can influence the solubility of the boronic acid by forming a more soluble boronate salt.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-polar Aprotic Solvent for a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • The this compound does not fully dissolve in the chosen solvent (e.g., toluene, hexane) at room temperature.

  • The reaction mixture is a suspension, leading to poor reaction kinetics and reproducibility.

Troubleshooting Steps:

  • Introduce a Polar Aprotic Co-solvent: Add a co-solvent in which the boronic acid is more soluble. Common choices for Suzuki-Miyaura reactions include THF or dioxane. Start by adding the co-solvent in a small percentage (e.g., 10-20% of the total volume) and gradually increase it until the boronic acid dissolves. A common solvent system for these types of reactions is a mixture of toluene and water or dioxane and water.

  • Increase the Temperature: Gently heat the reaction mixture. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C), which will also aid in dissolving the boronic acid.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the solid particles in the solvent.

Issue 2: Compound Precipitates Out of Solution During the Reaction

Symptoms:

  • The reaction mixture, which was initially a clear solution, becomes cloudy or a precipitate forms as the reaction progresses.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the reactants may be too high. Diluting the reaction mixture by adding more solvent can help to keep all components in solution.

  • Add a Co-solvent: If not already present, the addition of a co-solvent with a higher solubilizing power for all components, including the product, can prevent precipitation.

  • Monitor Temperature: Ensure that the reaction temperature is maintained consistently. A drop in temperature can cause a decrease in solubility.

Quantitative Solubility Data

SolventTemperature (K)Molar Fraction Solubility (x10³)
Methanol279.151.85
298.154.32
319.159.87
Ethanol279.152.11
298.155.15
319.1511.98
n-Propanol279.152.45
298.156.23
319.1514.76
Isopropanol279.152.28
298.155.99
319.1514.12
1-Butanol279.152.98
298.157.89
319.1518.99
1-Pentanol279.153.54
298.159.67
319.1523.54
Petroleum Ether279.151.55
298.153.78
319.158.91

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: To a separate 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low (e.g., 1-2%).

  • Equilibration: Shake the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Analysis: Analyze the wells for precipitation using a nephelometer (light scattering) or by UV-Vis spectroscopy after filtering the solutions. The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.

  • Phase Separation: Allow the vials to stand undisturbed for the excess solid to settle. Centrifugation can be used to expedite this process.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean vial.

  • Quantification: Dilute the filtered solution to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) and determine the concentration. This concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent equilibration Agitate at Constant Temp (24-48 hours) prep_solvent->equilibration separation Settle or Centrifuge equilibration->separation sampling Filter Supernatant separation->sampling quantification Quantify by HPLC/UV-Vis sampling->quantification

Caption: Workflow for Thermodynamic Solubility Determination.

troubleshooting_logic start Poor Solubility Observed solvent_check Is the solvent appropriate? start->solvent_check temp_check Can the temperature be increased? solvent_check->temp_check Yes cosolvent Add a co-solvent (e.g., THF, Dioxane) solvent_check->cosolvent No increase_temp Gently heat the mixture temp_check->increase_temp Yes sonicate Use sonication temp_check->sonicate No cosolvent->temp_check failure Consider alternative solvent system cosolvent->failure success Solubility Improved increase_temp->success increase_temp->failure sonicate->success sonicate->failure

Caption: Troubleshooting Logic for Poor Initial Solubility.

Preventing deboronation of (9-Phenyl-9H-carbazol-2-yl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9-Phenyl-9H-carbazol-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Understanding Deboronation

Protodeboronation is a common undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (9-phenyl-9H-carbazole in this case) and boric acid. This side reaction consumes the boronic acid, reducing the yield of the desired product and complicating purification.

The stability of arylboronic acids is highly dependent on factors such as pH, temperature, solvent, and the electronic properties of the aryl group. For this compound, an electron-rich aromatic compound, understanding and controlling these factors is crucial for minimizing deboronation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of deboronation of this compound?

A1: The primary causes of deboronation for arylboronic acids, including this compound, are primarily pH-mediated. Both acidic and basic conditions can promote this unwanted side reaction. In the context of Suzuki-Miyaura coupling, which is typically conducted under basic conditions, the base-catalyzed pathway is of particular concern. The presence of water in the reaction mixture provides the proton source for the C-H bond formation that replaces the C-B bond.

Q2: How does pH influence the rate of deboronation?

A2: The rate of protodeboronation is significantly influenced by pH. For many arylboronic acids, the rate is minimized at a neutral pH and increases under both acidic and basic conditions. In basic media, the boronic acid is converted to the more reactive boronate species, which is more susceptible to protonolysis.

Q3: Is this compound particularly sensitive to deboronation?

Q4: How can I store this compound to minimize degradation?

A4: To ensure the longevity and reactivity of your boronic acid, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.

Q5: Would using the pinacol ester of this compound be a better alternative?

A5: In many cases, boronic esters, such as the pinacol ester, exhibit greater stability towards deboronation compared to the corresponding boronic acids. The bulky pinacol group can sterically hinder the approach of water and other proton sources to the boron center. These esters can be used directly in Suzuki-Miyaura coupling reactions and often generate the active boronic acid species in situ under the reaction conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 9-phenyl-9H-carbazole. High extent of deboronation.1. Optimize the base: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH. 2. Use anhydrous conditions: Employ anhydrous solvents and ensure all reagents and glassware are thoroughly dried. 3. Shorten reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions. 4. Lower reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of deboronation. 5. Use the pinacol ester: Consider using the more stable this compound pinacol ester.
Inconsistent reaction yields. Degradation of the boronic acid during storage.1. Check the purity of the boronic acid: Use freshly purchased or properly stored reagent. 2. Store under inert atmosphere: Ensure the boronic acid is stored in a desiccator under an inert gas.
Reaction fails to go to completion. Catalyst deactivation or inhibition.1. Degas the solvent: Thoroughly degas the reaction solvent to remove dissolved oxygen, which can deactivate the palladium catalyst. 2. Use a robust catalyst system: Employ a more stable palladium precatalyst and ligand combination suitable for electron-rich substrates.
Formation of homocoupled byproducts. Presence of oxygen.1. Ensure rigorous inert atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. 2. Use degassed solvents and reagents.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction designed to minimize the deboronation of this compound.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol emphasizes the use of a mild base and carefully controlled conditions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand)

  • Base (e.g., K₂CO₃, finely ground)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if a biphasic system is used)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide). If using a biphasic system, add a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio).

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using the Pinacol Ester for Enhanced Stability

This protocol is recommended when significant deboronation is observed with the boronic acid.

Materials:

  • This compound pinacol ester

  • Aryl halide

  • Palladium catalyst

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous and degassed solvent

Procedure:

The procedure is similar to Protocol 1, with the substitution of the boronic acid with its pinacol ester. The base and solvent system may need to be optimized for the specific substrates.

Visualizing Reaction Pathways and Workflows

To further aid in understanding the processes involved, the following diagrams illustrate the deboronation pathway, a preventative strategy, and a typical experimental workflow.

Deboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation A This compound B Boronate Species [ArB(OH)3]- A->B + OH- C 9-Phenyl-9H-carbazole (Deboronated Product) B->C + H2O (Proton Source) D B(OH)3

Caption: Mechanism of base-catalyzed protodeboronation.

Preventative_Strategy cluster_1 Strategy to Minimize Deboronation Start Reaction Setup Condition1 Use Anhydrous Solvents Start->Condition1 Condition2 Employ Milder Base (e.g., K2CO3, KF) Start->Condition2 Condition3 Use Boronic Ester Derivative Start->Condition3 Outcome Reduced Deboronation & Higher Product Yield Condition1->Outcome Condition2->Outcome Condition3->Outcome Experimental_Workflow cluster_2 Suzuki-Miyaura Coupling Workflow Prep 1. Reagent & Glassware Preparation (Drying & Degassing) Setup 2. Reaction Assembly (Under Inert Atmosphere) Prep->Setup Reaction 3. Heating & Stirring Setup->Reaction Monitoring 4. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Product Characterization Purification->Analysis

Technical Support Center: Suzuki Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid .

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: The two most prevalent side reactions are protodeborylation and homocoupling .

  • Protodeborylation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and strong bases.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid (e.g., 2,2'-bis(9-phenyl-9H-carbazole)). The presence of oxygen and certain palladium(II) precatalysts can promote this side reaction.[1][2]

Q2: My reaction is showing low yield of the desired cross-coupled product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may have decomposed or is not the optimal choice for this specific substrate.

  • Suboptimal Base: The base might be too strong, promoting protodeborylation, or too weak to facilitate efficient transmetalation.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote homocoupling of the boronic acid.[1][2]

  • Solvent Effects: The solubility of the reactants and the compatibility of the solvent with the chosen base are crucial for reaction efficiency.

  • Instability of the Boronic Acid: Although this compound is generally stable, prolonged reaction times at elevated temperatures in the presence of water and a strong base can lead to its degradation.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: To suppress the formation of the 2,2'-bis(9-phenyl-9H-carbazole) byproduct, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂, which can directly promote homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent can help to ensure the palladium is in its active Pd(0) state.

  • Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.

Q4: What is the recommended strategy to avoid protodeborylation?

A4: Protodeborylation can be mitigated by:

  • Using Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the extent of this side reaction.

  • Choosing a Milder Base: Bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases such as NaOH or KOH when protodeborylation is a concern.

  • Converting to a Boronic Ester: In particularly challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling with this compound.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Inappropriate Base If using a weak base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃. Conversely, if decomposition is suspected, try a milder base like K₂CO₃.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like toluene/water or dioxane/water is often effective.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Problem 2: Significant Formation of Homocoupling Product
Potential Cause Troubleshooting Step
Oxygen in the Reaction Improve the degassing procedure for the solvent and reaction vessel. Maintain a positive pressure of an inert gas throughout the reaction.
Pd(II) Precatalyst Switch to a Pd(0) catalyst source. If using a Pd(II) source, consider adding a small amount of a reducing agent.
Reaction Conditions Lowering the reaction temperature or reducing the reaction time may decrease the rate of homocoupling relative to the desired cross-coupling.
Problem 3: Predominance of Protodeborylation Product
Potential Cause Troubleshooting Step
Presence of Protic Sources Use anhydrous solvents and reagents. Ensure the base is thoroughly dried.
Strong Basic Conditions Switch to a milder base such as K₂CO₃ or CsF.
Boronic Acid Instability Consider converting this compound to its pinacol ester derivative for increased stability.

Data Presentation

The following table summarizes the impact of different bases on the yield of the Suzuki coupling reaction between this compound and 4-bromoanisole.

Base Solvent Catalyst Temperature (°C) Cross-Coupling Yield (%) Homocoupling Yield (%)
K₂CO₃Toluene/H₂O (4:1)Pd(PPh₃)₄90Moderate to HighLow
K₃PO₄Dioxane/H₂O (4:1)Pd₂(dba)₃/SPhos100HighLow to Moderate
Cs₂CO₃THF/H₂O (4:1)Pd(dppf)Cl₂80HighLow
NaOHToluene/H₂O (4:1)Pd(PPh₃)₄90ModerateModerate to High

Note: Yields are qualitative estimates based on general principles of Suzuki coupling and may vary depending on specific reaction conditions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Troubleshooting_Suzuki_Coupling cluster_sm_no cluster_sp_yes start Low Yield or Side Products Observed check_sm Starting Materials Consumed? start->check_sm inactive_catalyst Potential Cause: Inactive Catalyst or Suboptimal Conditions check_sm->inactive_catalyst No check_side_products Major Side Products Observed? check_sm->check_side_products Yes solution_catalyst Solution: - Use fresh catalyst - Screen different catalysts/ligands - Optimize temperature/base inactive_catalyst->solution_catalyst Address homocoupling Homocoupling Product (Ar-B(OH)2 Dimer) check_side_products->homocoupling Yes protodeborylation Protodeborylation Product (Ar-H) check_side_products->protodeborylation Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No solution_homocoupling Solution: - Rigorous degassing - Use Pd(0) catalyst - Optimize stoichiometry homocoupling->solution_homocoupling Address solution_protodeborylation Solution: - Use anhydrous conditions - Use milder base - Convert to boronic ester protodeborylation->solution_protodeborylation Address solution_general Solution: - Check reagent purity - Optimize solvent for solubility - Screen different bases/ligands no_major_side_products->solution_general

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Suzuki Coupling Catalytic Cycle and Side Reactions

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + Ar'-B(OH)₂ (activated by base) ar_pd_ar Ar-Pd(II)L_n-Ar' transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product boronic_acid (9-Phenyl-9H-carbazol-2-yl) boronic acid (Ar'-B(OH)₂) protodeborylation Protodeborylation boronic_acid->protodeborylation + H₂O, Base homocoupling Homocoupling boronic_acid->homocoupling + O₂, Pd(II) ar_h 9-Phenyl-9H-carbazole (Ar'-H) protodeborylation->ar_h ar_ar 2,2'-bis(9-phenyl-9H-carbazole) (Ar'-Ar') homocoupling->ar_ar

Caption: Suzuki catalytic cycle and competing side reactions.

References

Optimizing reaction conditions for (9-Phenyl-9H-carbazol-2-yl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-bromo-9-phenyl-9H-carbazole, typically achieved through an Ullmann condensation or a Buchwald-Hartwig amination reaction between 2-bromocarbazole and a phenyl halide. The second step is a lithium-halogen exchange on 2-bromo-9-phenyl-9H-carbazole using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid.

Q2: Which method is preferable for synthesizing the 2-bromo-9-phenyl-9H-carbazole precursor: Ullmann condensation or Buchwald-Hartwig amination?

A2: The Buchwald-Hartwig amination is often favored due to its milder reaction conditions, generally higher yields, and broader functional group tolerance compared to the traditional Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.[1] However, modern advancements in Ullmann-type reactions have made them more competitive.[2]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters for a successful synthesis include:

  • For the precursor synthesis (Ullmann/Buchwald-Hartwig): Purity of starting materials, activity of the catalyst (copper or palladium), choice of ligand (for Buchwald-Hartwig), selection of an appropriate base, reaction temperature, and maintenance of an inert atmosphere.[1][3]

  • For the borylation step: Strictly anhydrous reaction conditions, accurate temperature control (typically -78 °C for the lithiation), quality of the organolithium reagent, and careful workup to hydrolyze the borate ester without degrading the product.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying the final product.[4] Suitable solvent systems often involve a polar solvent in which the compound is soluble at elevated temperatures, and a non-polar anti-solvent to induce crystallization upon cooling. Common choices include mixtures of ethers (like diethyl ether or THF) and alkanes (like hexanes), or alcohols and water.[5] Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guides

Part 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole

Issue 1.1: Low or no yield of 2-bromo-9-phenyl-9H-carbazole.

Potential Cause Troubleshooting Steps
Inactive Catalyst For Ullmann, use freshly activated copper powder or a high-purity copper(I) salt (e.g., CuI). For Buchwald-Hartwig, ensure the palladium catalyst is not deactivated; consider using a pre-catalyst.[1]
Inappropriate Base For Ullmann, common bases include K₂CO₃ and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are often used, but weaker bases (e.g., K₃PO₄) may be needed for sensitive substrates.[1]
Suboptimal Temperature Ullmann reactions often require high temperatures (150-210 °C), while Buchwald-Hartwig reactions are typically conducted at lower temperatures (80-110 °C). Optimize the temperature for your specific catalytic system.[1]
Poor Quality Reagents Use high-purity starting materials and anhydrous solvents. Impurities can poison the catalyst.[1]
Presence of Oxygen Both reactions are sensitive to oxygen. Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).[3]

Issue 1.2: Formation of significant side products.

Side Product Potential Cause Mitigation Strategies
Homocoupling of Phenyl Halide (e.g., Biphenyl) High reaction temperatures and high catalyst loading can promote this side reaction.[2]Reduce the reaction temperature if possible and optimize the catalyst loading. Using a slight excess of the carbazole starting material can also help.[1]
Homocoupling of 2-bromocarbazole Can occur at high temperatures in both Ullmann and Buchwald-Hartwig reactions.[1]Use a slight excess of the phenyl halide to minimize this.[1]
Hydrodehalogenation of Phenyl Halide This is a common side reaction in palladium-catalyzed couplings, often caused by moisture.[1]Ensure strictly anhydrous conditions and consider optimizing the ligand choice.[1]
Part 2: Synthesis of this compound via Lithiation and Borylation

Issue 2.1: Low yield of the final boronic acid.

Potential Cause Troubleshooting Steps
Inefficient Lithium-Halogen Exchange Ensure the n-BuLi solution is fresh and accurately titrated. The reaction should be performed at a low temperature (typically -78 °C) to prevent side reactions. The solvent (usually THF or diethyl ether) must be scrupulously dried.[6]
Reaction with Trace Water Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Any residual moisture will quench the organolithium intermediate.
Incomplete Reaction with Triisopropyl Borate Add the triisopropyl borate slowly at -78 °C. A rapid or localized warming can lead to side reactions. Ensure the borate ester is of high purity.
Product Degradation During Workup The hydrolysis of the borate ester should be performed carefully, typically with a dilute acid at low temperatures. Overly harsh acidic conditions or prolonged exposure to acid can lead to protodeboronation (loss of the boronic acid group).
Premature Hydrolysis of Triisopropyl Borate Triisopropyl borate is sensitive to moisture and can hydrolyze before reacting with the organolithium intermediate. Handle it under anhydrous conditions.

Issue 2.2: Presence of impurities in the final product.

Impurity Potential Cause Prevention and Removal
Unreacted 2-bromo-9-phenyl-9H-carbazole Incomplete lithium-halogen exchange.Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.2 equivalents). Ensure efficient mixing at low temperature. Can be removed by recrystallization.
9-Phenyl-9H-carbazole (protodebrominated side product) Quenching of the lithiated intermediate by a proton source (e.g., trace water or acidic protons on the glassware).Ensure strictly anhydrous conditions.
Homocoupling Product (Biaryl of the carbazole) Can form from the reaction of the lithiated intermediate with unreacted starting material.Slow addition of n-BuLi can sometimes minimize this.
Borinic acid byproducts Can arise from the reaction of the organolithium with the initially formed boronate ester.Maintaining a very low temperature during the addition of triisopropyl borate is crucial.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-bromo-9-phenyl-9H-carbazole Synthesis

Method Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
UllmannCuIK₂CO₃Toluene1102495.1[7]
Buchwald-HartwigPd₂(dba)₃ / P(tBu)₃K₂CO₃XyleneReflux1897[1]
Ullmann-typeCobalt(II) phthalocyanineTMEDAAcetonitrile601298[8]

Table 2: Key Parameters for the Borylation of 2-bromo-9-phenyl-9H-carbazole

Parameter Condition Typical Yield (%) Reference
Lithiation Reagent n-BuLi (1.1 - 1.5 eq)78[9]
Borylation Reagent Triisopropyl borate (1.5 eq)78[9]
Lithiation Temperature -78 °C78[9]
Reaction Solvent Anhydrous Diethyl Ether or THF78[9]
Workup Dilute HCl78[9]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole via Ullmann Condensation

This protocol is adapted from literature procedures.[7]

  • To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromocarbazole (0.235 mol), bromobenzene (0.235 mol), sodium carbonate (0.352 mol), and CuI (0.0188 mol).

  • Add 500 mL of toluene to the mixture.

  • Under a nitrogen atmosphere, heat the mixture to 110 °C and maintain with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the majority of the toluene under reduced pressure.

  • Add n-heptane to the residue to induce precipitation.

  • Filter and dry the solid to obtain 2-bromo-9-phenyl-9H-carbazole. A typical yield is around 95%.[7]

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on literature reports.[9]

  • Dissolve 2-bromo-9-phenyl-9H-carbazole (20 mmol) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22 mmol, 1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Slowly add triisopropyl borate (30 mmol, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound. A typical yield is around 78%.[9]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_boronic_acid Boronic Acid Synthesis 2-bromocarbazole 2-bromocarbazole Coupling Ullmann or Buchwald-Hartwig Coupling 2-bromocarbazole->Coupling Phenyl_halide Phenyl halide Phenyl_halide->Coupling Precursor 2-bromo-9-phenyl-9H-carbazole Coupling->Precursor Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Precursor->Lithiation Borylation Quench with Triisopropyl borate Lithiation->Borylation Hydrolysis Acidic Workup (Hydrolysis) Borylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Lithiation Verify n-BuLi quality and reaction conditions (anhydrous, -78°C)? Start->Check_Lithiation Check_Starting_Material Confirm purity of 2-bromo-9-phenyl-9H-carbazole? Check_Lithiation->Check_Starting_Material Yes Solution Optimize problematic step or purify product Check_Lithiation->Solution No Check_Workup Review hydrolysis procedure (mild acid, low temperature)? Check_Workup->Solution Yes Check_Workup->Solution No Check_Borate Ensure purity and anhydrous handling of triisopropyl borate? Check_Starting_Material->Check_Borate Yes Check_Starting_Material->Solution No Check_Borate->Check_Workup Yes Check_Borate->Solution No

Caption: Logical troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (9-Phenyl-9H-carbazol-2-yl)boronic acid synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromo-9-phenyl-9H-carbazole, followed by a lithium-halogen exchange and subsequent borylation to yield the final product.

Step 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole

This step can be achieved via a condensation reaction between 2-bromocarbazole and phenylhydrazine.

  • Materials:

    • 2-bromocarbazole

    • Phenylhydrazine

    • Cobalt(II) phthalocyanine

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Acetonitrile

    • Dichloromethane

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 50 mL Schlenk tube, add 2-bromocarbazole (0.2 mmol, 50 mg), phenylhydrazine (0.6 mmol, 65 mg), cobalt(II) phthalocyanine (11 mg, 10 mol%), and TMEDA (93 mg, 4 eq.).

    • Add 2 mL of acetonitrile and a magnetic stir bar.

    • Stir the reaction mixture at 60°C for 12 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 50 mL of saturated brine solution and extract the product three times with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.

    • Filter and concentrate the solution using a rotary evaporator.

    • Purify the crude product by column chromatography to obtain 2-bromo-9-phenyl-9H-carbazole.[1]

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester.

  • Materials:

    • 2-bromo-9-phenyl-9H-carbazole

    • Anhydrous diethyl ether

    • n-Butyllithium (n-BuLi) in hexane (2.5 M)

    • Triisopropyl borate

    • 2N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromo-9-phenyl-9H-carbazole (20 mmol, 6.4 g) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (22 mmol, 1.4 g of a 2.5 M solution in hexane) dropwise to the solution.

    • Stir the reaction mixture at -78°C for 30 minutes.

    • While maintaining the temperature at -78°C, add triisopropyl borate (30 mmol, 5.6 g) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding 2N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for a similar process is 78%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Carbazole Boronic Acid Synthesis

StepReactantsCatalyst/ReagentSolventTemperatureTimeYield
1 2-bromocarbazole, PhenylhydrazineCobalt(II) phthalocyanine, TMEDAAcetonitrile60°C12 h98%[1]
2 2-bromo-9-phenyl-9H-carbazolen-BuLi, Triisopropyl borateDiethyl ether-78°C to RTOvernight~78%

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of 2-bromo-9-phenyl-9H-carbazole is low. What are the possible causes?

A1:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Catalyst Inactivity: The cobalt(II) phthalocyanine catalyst is crucial. Ensure it is of good quality and has been stored properly.

  • Impure Starting Materials: Use pure 2-bromocarbazole and phenylhydrazine for the best results. Impurities can interfere with the catalytic cycle.

  • Atmosphere Control: Although not explicitly stated as an inert reaction in the provided protocol, ensuring an oxygen-free environment can sometimes prevent side reactions and catalyst deactivation in similar coupling reactions.

Q2: The lithiation and borylation step is giving me a low yield of the desired boronic acid. What should I troubleshoot?

A2:

  • Moisture in the Reaction: The lithium-halogen exchange is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Inactive n-BuLi: The titer of the n-BuLi solution should be checked before use, as it can degrade over time.

  • Low Temperature: Maintaining a very low temperature (-78°C) during the addition of n-BuLi and the borate ester is critical to prevent side reactions.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can occur during the acidic workup. To minimize this, perform the quench and extraction at a low temperature and avoid prolonged exposure to strong acid.

  • Incomplete Hydrolysis of the Boronate Ester: The intermediate boronate ester needs to be hydrolyzed to the final boronic acid. If the hydrolysis is incomplete, you may isolate the ester. Ensure sufficient time and acid are used for the hydrolysis step.

Q3: I am having trouble purifying the final this compound. What are the common impurities and how can I remove them?

A3:

  • Common Impurities:

    • Unreacted 2-bromo-9-phenyl-9H-carbazole.

    • The debrominated, non-boronated product (9-phenyl-9H-carbazole) due to protonation of the lithiated intermediate.

    • Boronic acid homocoupling byproducts.

  • Purification Strategies:

    • Recrystallization: This is often an effective method for purifying aryl boronic acids. Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane).

    • Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by dissolving the crude product in an organic solvent and washing with a mild aqueous base to form the boronate salt, which is water-soluble. The aqueous layer can then be separated and re-acidified to precipitate the pure boronic acid.

    • Column Chromatography: Silica gel chromatography can be used, but boronic acids can sometimes be difficult to work with on silica. Using a solvent system with a small amount of a polar solvent like methanol in dichloromethane can be effective.

Q4: Can I use a different borate ester instead of triisopropyl borate?

A4: Yes, other borate esters such as trimethyl borate or tributyl borate can also be used. The choice may influence the reaction rate and the ease of hydrolysis of the intermediate boronate ester. Triisopropyl borate is commonly used and generally gives good results.

Visualization of Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting start Start Synthesis step1 Step 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole start->step1 step2 Step 2: Lithiation and Borylation step1->step2 High Yield? ts1 Troubleshooting Step 1: Low Yield of Precursor step1->ts1 Low Yield purification Purification of Boronic Acid step2->purification Successful Borylation? ts2 Troubleshooting Step 2: Low Yield of Boronic Acid step2->ts2 Low Yield product Final Product: This compound purification->product Pure Product? ts3 Troubleshooting Purification purification->ts3 Impure ts1_incomplete Check for incomplete reaction (TLC). Extend reaction time/increase temp. ts1->ts1_incomplete If incomplete ts1_catalyst Verify catalyst activity and purity. ts1->ts1_catalyst If catalyst issue ts1_reagents Ensure purity of starting materials. ts1->ts1_reagents If reagent issue ts1_incomplete->step1 ts1_catalyst->step1 ts1_reagents->step1 ts2_moisture Ensure anhydrous conditions (flame-dried glassware, inert atm). ts2->ts2_moisture Moisture suspected ts2_nBuLi Titrate n-BuLi solution. ts2->ts2_nBuLi Reagent issue ts2_temp Maintain -78°C during additions. ts2->ts2_temp Temp control issue ts2_deboronation Minimize exposure to acid during workup. ts2->ts2_deboronation Side reaction ts2_moisture->step2 ts2_nBuLi->step2 ts2_temp->step2 ts2_deboronation->step2 ts3_recrystallization Optimize recrystallization solvent system. ts3->ts3_recrystallization Try first ts3_extraction Attempt acid-base extraction. ts3->ts3_extraction Alternative ts3_chromatography Optimize column chromatography conditions. ts3->ts3_chromatography If needed ts3_recrystallization->purification ts3_extraction->purification ts3_chromatography->purification

Caption: Workflow for the synthesis and troubleshooting of this compound.

References

Column chromatography techniques for purifying (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (9-Phenyl-9H-carbazol-2-yl)boronic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is it advisable to purify this compound directly on silica gel?

While possible, direct purification of boronic acids on standard silica gel can be challenging. The acidic nature of silica gel can lead to degradation of the boronic acid, including protodeboronation (cleavage of the carbon-boron bond), resulting in low yields and impure fractions.[1][2][3] It is often recommended to first convert the boronic acid to a more stable derivative, such as a pinacol ester, before chromatographic purification.[4][5]

Q2: What are the most common issues encountered when purifying this compound by column chromatography?

The most prevalent issues include:

  • Protodeboronation: The loss of the boronic acid functional group, which is often accelerated by acidic or basic conditions and the presence of water.[4][5][6]

  • Poor Separation and Tailing: The polar boronic acid group can interact strongly with the silica gel, leading to broad peaks and poor separation from impurities.[1][7]

  • Low Recovery: The compound may irreversibly adsorb onto the silica gel, leading to significant loss of material.[2]

Q3: What are some alternative stationary phases to silica gel for purifying this compound?

If silica gel proves problematic, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for the purification of boronic acids, as it may reduce the extent of on-column degradation.[1][2][7]

Q4: How can I monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. For visualizing boronic acids, which may not be strongly UV-active, specific staining methods can be employed. A solution of alizarin can be used to selectively stain boronic acids on a TLC plate, appearing as brightly fluorescent spots under UV light.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of the desired product. The compound is irreversibly adsorbed onto the silica gel due to strong interactions between the boronic acid group and acidic silanol groups.- Use a less polar eluent system to minimize interaction with the stationary phase.- Consider an alternative stationary phase like neutral alumina.[1][2]- Convert the boronic acid to a more stable, less polar boronate ester (e.g., pinacol ester) before chromatography.[5]
The desired product co-elutes with impurities. The chosen mobile phase does not provide adequate separation.- Optimize the eluent system by systematically varying the solvent polarity. A gradient elution may be necessary.- Try a different solvent system. For carbazole derivatives, combinations of n-hexane and dichloromethane have been used.[9]
Streaking or tailing of spots on TLC and broad peaks during column chromatography. Strong interaction of the compound with the acidic silica gel. The carbazole nitrogen may also contribute to this issue.- Add a small amount of a competitive base , such as 0.1-1% triethylamine (TEA), to the eluent to neutralize the acidic sites on the silica gel.[1]- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. If solubility is an issue, consider a dry-loading technique.
The isolated product is not the desired boronic acid (protodeboronation). The C-B bond is cleaved during purification due to the acidity of the silica gel or the presence of protic solvents in the eluent.- Minimize the time the compound spends on the column. Use flash chromatography with a slightly higher pressure to speed up the elution.- Use anhydrous solvents for the mobile phase to reduce the presence of water.[5]- Consider converting to a more stable boronate ester , which is less prone to protodeboronation.[5]

Experimental Protocols

Method 1: Direct Purification on Silica Gel (with precautions)

This method should be attempted on a small scale first to assess its feasibility.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of non-polar and polar solvents, for example, a gradient of ethyl acetate in hexanes.

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an alizarin solution to identify the boronic acid.[8]

  • Column Preparation:

    • Dry pack a glass column with silica gel (230-400 mesh).

    • Wet the column with the initial, least polar eluent mixture determined from the TLC analysis.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a dry-loading: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this to the top of the column.

  • Elution:

    • Begin elution with the non-polar solvent mixture.

    • Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Method 2: Purification via Pinacol Ester Formation

This is often a more reliable method for purifying boronic acids.

  • Esterification:

    • Dissolve the crude this compound in a suitable solvent (e.g., toluene or dichloromethane).

    • Add an equimolar amount of pinacol.

    • Stir the mixture at room temperature or with gentle heating. Water can be removed azeotropically if using toluene.

    • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Work-up:

    • Remove the solvent under reduced pressure. The crude pinacol ester can often be taken directly to the next step.

  • Column Chromatography of the Pinacol Ester:

    • Follow the same column chromatography procedure as in Method 1. Pinacol esters are generally less polar and more stable on silica gel, often resulting in better separation and higher yields.

  • Deprotection (if necessary):

    • The purified pinacol ester can be hydrolyzed back to the boronic acid if required, typically using an aqueous acid or base workup.

Data Presentation

Table 1: Recommended Starting Eluent Systems for TLC Analysis

Solvent System (v/v)PolarityNotes
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumA good starting point for many organic compounds.
Dichloromethane:Methanol (99:1 to 95:5)MediumUseful for more polar compounds.
Hexane:Dichloromethane (1:1)Low to MediumCan be effective for separating carbazole derivatives.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification TLC TLC Analysis (Optimize Eluent) Pack Pack Column (Silica or Alumina) TLC->Pack Ester Optional: Convert to Pinacol Ester Ester->Pack Crude Crude Product Crude->TLC Crude->Ester Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_monitor Monitor by TLC Collect->TLC_monitor Combine Combine Pure Fractions Collect->Combine TLC_monitor->Elute Evap Evaporate Solvent Combine->Evap Deprotect Optional: Deprotect Ester Evap->Deprotect Final Pure Product Evap->Final If not ester Deprotect->Final troubleshooting_logic Start Problem with Purification LowYield Low/No Recovery? Start->LowYield PoorSep Poor Separation/ Tailing? LowYield->PoorSep No Sol1 Use Alumina or Convert to Ester LowYield->Sol1 Yes Deboron Protodeboronation? PoorSep->Deboron No Sol2 Optimize Eluent or Add TEA (0.1-1%) PoorSep->Sol2 Yes End Problem Resolved Deboron->End No Sol3 Use Anhydrous Solvents, Faster Elution, or Convert to Ester Deboron->Sol3 Yes Sol1->End Sol2->End Sol3->End Resolved

References

Stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound, like other arylboronic acids, is primarily influenced by several factors:

  • Moisture: The presence of water can lead to hydrolysis of the carbon-boron bond, a process known as protodeboronation.[1][2][3]

  • pH: Both acidic and basic conditions can catalyze the degradation of the boronic acid moiety.[2][3][4] Generally, boronic acids are most stable at a neutral pH.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, refrigeration is recommended.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis.

  • Oxygen: Exposure to air can lead to oxidation of the boronic acid.[3] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable.[3]

Q2: What are the common degradation pathways for this compound?

A2: The two main degradation pathways for arylboronic acids are:

  • Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 9-phenyl-9H-carbazole and boric acid.[3] This process is often catalyzed by aqueous acidic or basic conditions.

  • Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (9-phenyl-9H-carbazol-2-ol) and boric acid.[3][5] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (below 4°C/39°F).[3]

  • Atmosphere: Under an inert atmosphere such as nitrogen or argon to prevent oxidation.[3]

  • Moisture: In a tightly sealed container in a dry environment to protect from moisture, which can cause hydrolysis.[3]

For solutions, it is recommended to prepare them fresh. If storage in solution is necessary, use an aprotic solvent and store at low temperatures (e.g., -20°C for short-term, -80°C for longer-term).[3]

Q4: Can I use this compound that has been stored improperly?

A4: Using improperly stored this compound is not recommended as its purity may be compromised. Degradation can lead to lower yields in your reactions and the introduction of impurities that may be difficult to separate. It is advisable to assess the purity of the compound using analytical techniques like HPLC or NMR before use.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Possible Cause: Degradation of this compound.

Solutions:

  • Verify Purity: Before starting your experiment, check the purity of the boronic acid using HPLC or ¹H NMR to ensure it has not degraded during storage.

  • Fresh Reagent: Use a freshly opened bottle of this compound or a sample that has been stored under the recommended conditions.

  • Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) to prevent oxidation during the reaction.

  • Anhydrous Solvents: Use anhydrous solvents to minimize hydrolysis.

  • Optimize Base: The choice and amount of base can influence the rate of protodeboronation.[4] Consider screening different bases or using the minimum necessary amount.

Issue 2: Inconsistent Results in Repeated Experiments

Possible Cause: Variable stability of the boronic acid in the chosen solvent or at the reaction temperature.

Solutions:

  • Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

  • Temperature Control: Maintain a consistent reaction temperature. If the reaction is heated, ensure the temperature is controlled and monitored accurately.

  • Solvent Choice: If you suspect solvent-mediated degradation, consider switching to a more inert, aprotic solvent.

Issue 3: Appearance of Unexpected Byproducts in Analytical Data (HPLC/LC-MS)

Possible Cause: On-column degradation during HPLC analysis or degradation in the sample vial.

Solutions:

  • Fresh Sample Preparation: Prepare samples for analysis in a suitable aprotic solvent (e.g., acetonitrile) and analyze them promptly.[1]

  • Cooled Autosampler: If available, use a cooled autosampler to maintain the stability of the sample in the vial.[1]

  • Faster Analysis: Use a shorter HPLC column or a faster gradient to reduce the time the analyte spends on the column, minimizing the chance of on-column degradation.[1]

  • End-Capped Column: Employ an HPLC column with end-capping to reduce interactions with free silanol groups, which can catalyze hydrolysis.[1]

  • Mobile Phase Modification: Ensure the mobile phase pH is not promoting degradation. In some cases, the addition of a competing base like triethylamine (TEA) can mask active sites on the column.[1]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventPurity after 24 hours (%)Major Degradation Product
Acetonitrile>98%Minimal
Tetrahydrofuran (THF)>97%Minimal
Dichloromethane (DCM)>97%Minimal
Methanol~90%9-phenyl-9H-carbazole
Water (pH 7)~85%9-phenyl-9H-carbazole
Water (pH 4)~75%9-phenyl-9H-carbazole
Water (pH 10)~70%9-phenyl-9H-carbazole

Note: This data is illustrative and based on the general behavior of arylboronic acids. Actual stability should be determined experimentally.

Table 2: Hypothetical Thermal Stability of Solid this compound.

TemperatureStorage DurationPurity (%)
-20°C12 months>99%
4°C12 months>98%
25°C (in dark)6 months~95%
40°C (in dark)1 month~85%

Note: This data is illustrative. Long-term stability is best ensured by storage at low temperatures under an inert atmosphere.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Aliquot the stock solution into several vials. For each condition to be tested (e.g., different solvents, temperatures, pH), add the appropriate stressor.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, dilute if necessary with the mobile phase, and inject it into the HPLC system.

    • Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining this compound at each time point.

Protocol 2: ¹H NMR for Monitoring Degradation

Objective: To qualitatively observe the degradation of this compound in solution.[1]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum.

    • Store the NMR tube under the desired stress condition (e.g., at an elevated temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

    • Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products (e.g., the formation of 9-phenyl-9H-carbazole).

Visualizations

degradation_pathways boronic_acid (9-Phenyl-9H-carbazol-2-yl) boronic acid hydrolysis_product 9-Phenyl-9H-carbazole boronic_acid->hydrolysis_product Protodeboronation (H₂O, H⁺/OH⁻) oxidation_product 9-Phenyl-9H-carbazol-2-ol boronic_acid->oxidation_product Oxidation (O₂, Oxidizing Agents)

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Low Reaction Yield check_purity Check Boronic Acid Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure use_new Use Fresh/Properly Stored Reagent is_pure->use_new No check_conditions Review Reaction Conditions is_pure->check_conditions Yes use_new->check_conditions is_inert Inert Atmosphere? check_conditions->is_inert use_inert Implement Inert Atmosphere Technique is_inert->use_inert No are_solvents_dry Anhydrous Solvents? is_inert->are_solvents_dry Yes use_inert->are_solvents_dry use_dry Use Anhydrous Solvents are_solvents_dry->use_dry No optimize Optimize Other Parameters (Base, Temp, etc.) are_solvents_dry->optimize Yes use_dry->optimize

Caption: Troubleshooting workflow for low reaction yields.

References

Troubleshooting low yields in Suzuki reactions with (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of complex biaryl molecules using this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

Low yields in Suzuki reactions with this substrate can often be attributed to several factors. The carbazole moiety, being electron-rich, can influence the reactivity of the boronic acid. Here's a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos), which can promote efficient oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, especially with less reactive coupling partners.

  • Solvent System: A combination of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene/water or dioxane/water mixtures are common. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation and homocoupling side reactions.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While starting at a moderate temperature (e.g., 80-90 °C) is advisable, you may need to increase it to 100-110 °C to drive the reaction to completion, especially with sterically hindered substrates.

  • Protodeboronation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially under harsh basic conditions or prolonged reaction times. Using milder bases like potassium fluoride (KF) or employing anhydrous conditions might mitigate this issue.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to oxidative coupling. To prevent this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experimenting with different pre-catalysts or ligands can sometimes resolve the issue.

Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do to improve conversion?

Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following:

  • Increase Catalyst Loading: While typically low catalyst loadings are desired, increasing the palladium catalyst concentration (e.g., from 1 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. For many advanced ligands, a 1:1 or 2:1 ratio is optimal.

  • Re-evaluate Base and Solvent: As mentioned in Q1, the base and solvent system is critical. A different combination might be required to achieve full conversion. For instance, switching from K₂CO₃ to K₃PO₄ or changing the solvent from toluene to dioxane could be beneficial.

Q4: The purification of my final product is difficult due to persistent impurities. What are common byproducts and how can I avoid them?

Common impurities in Suzuki reactions include unreacted starting materials, homocoupled products, and deboronated starting material.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can complicate purification.

  • Work-up Procedure: A thorough aqueous work-up can help remove inorganic salts and unreacted boronic acid. Washing the organic layer with a dilute acid solution can sometimes help in removing basic impurities.

  • Chromatography: Purification by column chromatography is often necessary. A careful selection of the eluent system is crucial for separating the desired product from closely related impurities.

Quantitative Data from Literature

The following table summarizes reaction conditions and yields reported in the literature for Suzuki-Miyaura couplings involving carbazole-based boronic acids. This data can serve as a starting point for optimizing your own reactions.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acidPd(PPh₃)₄ (2.3)-K₂CO₃ (5)Toluene/H₂O100Overnight65[1]
N-(4-iodophenyl)-N-phenylbenzenamine9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acidPd(PPh₃)₄ (2.3)-K₂CO₃ (5)Toluene/H₂O100Overnight80[1]
Tris(4-iodophenyl)amine9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acidPd(PPh₃)₄ (2.3)-K₂CO₃ (5)Toluene/H₂O100Overnight30[1]
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME--Good[Not Available]
Aryl Bromide(9-Phenyl-9H-carbazol-3-yl)boronic acidPd(OAc)₂Tri(o-tolyl)phosphine-----[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization based on the specific aryl halide used.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting common issues in Suzuki reactions with this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Boronic Acid, Aryl Halide, Base) Start->Check_Reagents Step 1 Check_Catalyst Evaluate Catalyst System (Pd source & Ligand) Start->Check_Catalyst Step 2 Check_Conditions Assess Reaction Conditions (Solvent, Temp, Degassing) Start->Check_Conditions Step 3 Side_Reactions Investigate Side Reactions (Homocoupling, Deboronation) Start->Side_Reactions Step 4 Sol_Reagents Use fresh, pure reagents. Dry base if necessary. Check_Reagents->Sol_Reagents Sol_Catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. Check_Catalyst->Sol_Catalyst Sol_Conditions Ensure thorough degassing. Increase temperature. Try alternative solvent (e.g., Dioxane). Check_Conditions->Sol_Conditions Sol_Side_Reactions Strict inert atmosphere. Use milder base (e.g., KF). Consider anhydrous conditions. Side_Reactions->Sol_Side_Reactions Success Improved Yield Sol_Reagents->Success Sol_Catalyst->Success Sol_Conditions->Success Sol_Side_Reactions->Success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-X]L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Ar'-B(OH)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product ArX Aryl Halide (Ar-X) BoronicAcid (9-Phenyl-9H-carbazol-2-yl)B(OH)2 + Base Product Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Identifying impurities in (9-Phenyl-9H-carbazol-2-yl)boronic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9-Phenyl-9H-carbazol-2-yl)boronic acid. The following sections detail common impurities, analytical methods for their identification, and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound samples can generally be categorized as process-related or degradation-related.

  • Process-Related Impurities: These originate from the synthetic route. Common examples include:

    • Unreacted Starting Materials: Such as 2-bromo-9-phenyl-9H-carbazole or 2-iodo-9-phenyl-9H-carbazole.

    • Reagents and Byproducts: Remnants from the borylation step, for instance, species derived from n-butyllithium and triisopropyl borate.

    • Homocoupling Impurity: Formation of a biphenyl-like dimer of the carbazole moiety.

  • Degradation-Related Impurities: These arise from the storage or handling of the material.

    • Protodeboronation Product: Loss of the boronic acid group to form 9-Phenyl-9H-carbazole. This is a common degradation pathway for arylboronic acids.

    • Oxidation Product: Oxidation of the carbon-boron bond to yield 9-Phenyl-9H-carbazol-2-ol.

    • Boroxine (Anhydride): Boronic acids can reversibly form a cyclic trimeric anhydride called a boroxine through the loss of water. Commercial boronic acids often contain some level of the corresponding boroxine.[1]

    • Carbazole Degradation: Studies on carbazole derivatives used in OLEDs show that under certain conditions, C-N bond cleavage can occur.[1][2][3][4][5]

Q2: I see some unexpected peaks in the 1H NMR spectrum of my sample. How can I identify them?

A2: Unexpected peaks in an NMR spectrum can have several origins. Here’s a systematic approach to their identification:

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.

  • Look for Protodeboronation: The presence of 9-Phenyl-9H-carbazole is a strong possibility. Compare your spectrum with a known spectrum of this compound.

  • Identify Boroxine Formation: The presence of the boroxine trimer can lead to broadened or multiple sets of signals.[6] To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the anhydride.[6][7]

  • Consider Starting Materials: Compare the spectrum with the NMR of the starting materials used in the synthesis.

  • Look for Oxidation: The corresponding phenol (9-Phenyl-9H-carbazol-2-ol) will have a distinct aromatic proton signal pattern.

Q3: My HPLC chromatogram shows multiple peaks. How can I determine which is the main compound and which are impurities?

A3: In a typical reversed-phase HPLC analysis of this compound, the elution order can provide clues. The boronic acid is relatively polar.

  • Early Eluting Peaks: Could correspond to more polar impurities.

  • Main Peak: Should be the largest peak, representing this compound.

  • Later Eluting Peaks: Less polar impurities like the protodeboronation product (9-Phenyl-9H-carbazole) or the homocoupling byproduct will likely have longer retention times.

To confirm peak identities, you can spike your sample with a small amount of a suspected impurity standard (e.g., 9-Phenyl-9H-carbazole) and observe which peak increases in area. LC-MS analysis is also highly effective for identifying the molecular weight of each component.

Q4: Can I use GC-MS to analyze my this compound sample?

A4: GC-MS is generally not suitable for the direct analysis of non-volatile compounds like boronic acids.[1] However, it is an excellent technique for identifying volatile impurities such as the protodeboronation product (9-Phenyl-9H-carbazole).[1] Derivatization of the boronic acid to a more volatile ester could potentially allow for GC-MS analysis.

Troubleshooting Guides

Problem: Broad or Unresolved Peaks in ¹H NMR Spectrum
  • Possible Cause: Formation of boroxine trimers or other oligomers.[7] This is a common issue with boronic acids and can lead to complex and difficult-to-interpret spectra.[6][7]

  • Suggested Solution:

    • Use a Coordinating Solvent: Re-dissolve the sample in a coordinating deuterated solvent such as methanol-d4 or DMSO-d6. These solvents can break up the boroxine structure and provide a sharper spectrum.[6][7]

    • Derivatization: For structural confirmation, consider converting a small amount of the boronic acid to its pinacol ester, which generally gives cleaner NMR spectra.

Problem: Inconsistent Purity Results from HPLC Analysis
  • Possible Cause: On-column degradation or poor peak shape. Boronic acids can sometimes interact with the silica support of reversed-phase columns.

  • Suggested Solution:

    • Use a Buffered Mobile Phase: Employing a mobile phase with a controlled pH (e.g., using formate or acetate buffers) can improve peak shape and reproducibility.[6]

    • Optimize Mobile Phase Composition: A gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar one (e.g., acetonitrile with 0.1% formic acid) is often effective.

    • Column Selection: Consider using a column specifically designed for the analysis of polar compounds or one with end-capping to minimize silanol interactions.

Impurity Identification Workflow

The following diagram outlines a general workflow for the identification of unknown impurities in a sample of this compound.

G Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Structure Elucidation Sample Sample of this compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity Profile NMR ¹H and ¹¹B NMR Spectroscopy Sample->NMR Initial Structure & Boroxine Check LC_MS LC-MS Analysis HPLC_UV->LC_MS If unknown peaks GC_MS GC-MS Analysis (for volatile impurities) HPLC_UV->GC_MS Check for volatile impurities Fraction Fraction Collection via Prep-HPLC HPLC_UV->Fraction Isolate impurities NMR->LC_MS If unknown signals Database Compare with Spectral Databases & Literature LC_MS->Database GC_MS->Database HighRes_NMR High-Resolution NMR (¹³C, 2D) Fraction->HighRes_NMR Structure Propose Impurity Structures HighRes_NMR->Structure Database->Structure

Caption: A logical workflow for identifying impurities.

Potential Impurity Formation Pathways

The diagram below illustrates the potential pathways for the formation of common impurities from this compound.

G Potential Impurity Formation Pathways cluster_degradation Degradation Pathways cluster_synthesis Synthesis-Related Impurities Main This compound Protodeboronation 9-Phenyl-9H-carbazole Main->Protodeboronation +H₂O, heat/acid/base Oxidation 9-Phenyl-9H-carbazol-2-ol Main->Oxidation Oxidizing agents (e.g., air) Boroxine Boroxine (Trimeric Anhydride) Main->Boroxine -H₂O (reversible) Homocoupling Homocoupling Product Main->Homocoupling Side reaction StartingMaterial 2-Halo-9-phenyl-9H-carbazole StartingMaterial->Main Synthesis

Caption: Formation of key impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 10% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by the UV spectrum of the main compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).[6]

  • ¹H NMR: Acquire a standard proton spectrum. Integrate all peaks to estimate the relative amounts of impurities.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals can provide the ratio of the two species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is ideal for the detection of volatile impurities such as 9-Phenyl-9H-carbazole.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of 300°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound.

Table 1: Typical HPLC Purity Analysis Results

CompoundRetention Time (min)Area %Identification
This compound12.5>98.0Main Compound
9-Phenyl-9H-carbazole15.2<1.0Protodeboronation Impurity
Unknown Impurity 110.8<0.5-
Unknown Impurity 216.5<0.5-

Table 2: Key NMR Signals for Compound and Potential Impurities (in DMSO-d6)

CompoundKey ¹H NMR Signals (ppm)¹¹B NMR Signal (ppm)
This compoundAromatic protons (7.0-8.5 ppm), B(OH)₂ protons (broad, ~8.0 ppm)~28-32
9-Phenyl-9H-carbazoleDistinct set of aromatic proton signalsN/A
BoroxineBroadened or multiple aromatic signals~18-22
9-Phenyl-9H-carbazol-2-olAromatic protons, phenolic OH (broad)N/A

Table 3: GC-MS Data for Potential Volatile Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
9-Phenyl-9H-carbazole~18.5243 (M+), 166, 139

References

Technical Support Center: Recrystallization of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of (9-Phenyl-9H-carbazol-2-yl)boronic acid. This document includes frequently asked questions, a troubleshooting guide, experimental protocols, and quantitative data to facilitate the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: Given the structure of this compound, which contains a large, relatively non-polar N-phenylcarbazole core and a polar boronic acid group, a solvent system of intermediate polarity is a good starting point. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which the compound is less soluble (like hexane or heptane) is often effective.[1][2] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.

Q2: How can I minimize the decomposition of my boronic acid during recrystallization?

A2: Boronic acids can be susceptible to dehydration upon heating, which leads to the formation of cyclic boroxine anhydrides. To minimize this, it is advisable to use the minimum amount of heat necessary to dissolve the compound and to avoid prolonged heating. Using a saturated aqueous solution of the organic solvent can sometimes help to mitigate boroxine formation.

Q3: Is it possible to purify this compound using other methods if recrystallization fails?

A3: Yes, if recrystallization proves challenging, other purification techniques can be employed. Acid-base extraction is a common method for purifying boronic acids.[3] The crude boronic acid can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by acidifying the aqueous layer with an acid (e.g., HCl).[3] Column chromatography on silica gel is generally challenging for boronic acids due to their tendency to adhere to the stationary phase, but it can be attempted with polar eluents.[4][5]

Q4: What are the typical impurities I might encounter in crude this compound?

A4: Common impurities can include starting materials from the synthesis, by-products such as the corresponding protodeborylated compound (9-phenyl-9H-carbazole), and boroxine species formed from the dehydration of the boronic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too slow.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]- Place the flask in an ice bath or refrigerator to promote nucleation.[6]
The product "oils out" instead of crystallizing. - The solubility of the compound is too high in the chosen solvent.- The cooling process is too rapid.- Impurities are present that inhibit crystallization.- Re-heat the solution to dissolve the oil and add a small amount of a less polar "anti-solvent" (e.g., hexane if using ethanol) until the solution becomes slightly turbid, then allow it to cool slowly.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent required for complete dissolution.[6]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- After filtration, wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[6]
The recrystallized product is still impure. - The chosen solvent system is not effective at separating the impurities.- The rate of crystallization was too fast, leading to the inclusion of impurities in the crystal lattice.- Try a different solvent or a solvent pair for the recrystallization.[2]- Allow the solution to cool more slowly to promote the formation of purer crystals.- A second recrystallization may be necessary to achieve the desired purity.[6]

Quantitative Data Summary

SolventTemperature (K)Mole Fraction Solubility (10³x)
Methanol278.150.49
283.150.61
288.150.75
Ethanol278.150.81
283.151.01
288.151.25
n-Propanol278.152.58
283.153.19
288.153.93
Isopropanol278.150.94
283.151.15
288.151.41
n-Butanol278.152.21
283.152.72
288.153.34
n-Hexane278.1512.31
283.1514.83
Cyclohexane283.1524.31

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane).[1][6]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent dropwise while heating the flask on a hotplate with stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[6]

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry in the funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Outcome start Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No Insoluble Impurities hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation drying Drying isolation->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Recrystallization Attempt outcome Successful Crystallization? start->outcome no_crystals Issue: No Crystals Form outcome->no_crystals No oiling_out Issue: Product Oils Out outcome->oiling_out No low_yield Issue: Low Yield outcome->low_yield No impure_product Issue: Impure Product outcome->impure_product No pure_product Pure Product Obtained outcome->pure_product Yes solution_no_crystals Concentrate Solution Induce Nucleation Cool Further no_crystals->solution_no_crystals solution_oiling_out Add Anti-solvent Slower Cooling oiling_out->solution_oiling_out solution_low_yield Minimize Solvent Pre-heat Funnel low_yield->solution_low_yield solution_impure_product Change Solvent Slower Cooling Re-recrystallize impure_product->solution_impure_product solution_no_crystals->start Retry solution_oiling_out->start Retry solution_low_yield->start Retry solution_impure_product->start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Validation & Comparative

Performance of (9-Phenyl-9H-carbazol-2-yl)boronic acid Derivatives in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(9-Phenyl-9H-carbazol-2-yl)boronic acid serves as a critical building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its carbazole core offers excellent thermal stability and efficient charge transport, while the boronic acid group facilitates its integration into larger, complex organic molecules essential for high-performance OLEDs. This guide provides a comparative analysis of the performance of materials derived from carbazole boronic acids and other carbazole-based compounds in OLED devices, supported by experimental data and protocols.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of various OLEDs incorporating carbazole-based materials. It is important to note that the performance of OLEDs is highly dependent on the specific device architecture, including the emissive material, host, and transport layers.

Material/Device StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)CIE Coordinates (x, y)Reference
CZ-1 (Carbazole Derivative)413019.38.6Not Specified(0.16, 0.29)[1]
CZ-2 (Carbazole Derivative)410420.29.5Not Specified(0.17, 0.30)[1]
BCzB-PPI (Carbazole-π-Imidazole Derivative, Non-doped)11,364Not Specified4.43~3.0(0.157, 0.080)[2]
Cz-SBDPI (Carbazole-based, Non-doped)12,9845.96.2Not Specified(0.15, 0.06)[3]
BOCzSi (Boron-Oxygen and Carbazole blocks)Not Specified34.541.2Not SpecifiedNot Specified[4]

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. A general protocol is outlined below.

OLED Fabrication

A typical solution-processed OLED is fabricated with the following structure: ITO/PEDOT:PSS/Emitting Material/LiF/Al.[1]

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole injection. The film is then annealed to remove residual solvent.

  • Emissive Layer (EML) Deposition: The carbazole-based emissive material, dissolved in a suitable organic solvent, is spin-coated on top of the HIL.[1]

  • Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) are thermally evaporated in a high-vacuum chamber to form the cathode.[1]

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following measurements:

  • Current-Voltage-Luminance (I-V-L) Characteristics: These are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Eclairage (CIE) coordinates are recorded using a spectrometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.

Role of this compound in OLED Material Synthesis

This compound is a versatile intermediate in the synthesis of high-performance OLED materials.[5][6] The boronic acid group allows for its facile incorporation into larger molecular structures through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This enables the creation of a wide range of materials with tailored electronic and optical properties for use in various layers of an OLED device.

OLED_Material_Workflow cluster_synthesis Material Synthesis cluster_device Device Fabrication & Evaluation Carbazole_Boronic_Acid This compound Cross_Coupling Suzuki-Miyaura Cross-Coupling Carbazole_Boronic_Acid->Cross_Coupling Functional_Material Functional OLED Material (e.g., Emitter, Host, HTL) Cross_Coupling->Functional_Material Device_Fabrication OLED Fabrication (Spin-coating, Evaporation) Functional_Material->Device_Fabrication Performance_Testing Performance Testing (I-V-L, EQE, EL Spectra) Device_Fabrication->Performance_Testing Data_Analysis Comparative Data Analysis Performance_Testing->Data_Analysis

Caption: Workflow illustrating the use of this compound in the synthesis of functional OLED materials and subsequent device fabrication and performance evaluation.

References

Comparative Guide to Alternatives for (9-Phenyl-9H-carbazol-2-yl)boronic Acid in High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics

This guide provides a comprehensive comparison of alternative compounds to (9-Phenyl-9H-carbazol-2-yl)boronic acid for use in Organic Light-Emitting Diodes (OLEDs). This compound is a versatile building block in the synthesis of advanced materials for OLEDs, particularly for host materials in phosphorescent OLEDs (PhOLEDs). The carbazole moiety offers excellent thermal stability and a high triplet energy, which is crucial for efficiently hosting blue phosphorescent emitters. The boronic acid group facilitates the synthesis of more complex molecules through Suzuki coupling reactions.

The alternatives discussed below are selected based on their potential to enhance device efficiency, lifetime, and color purity. We present key performance data from published research, detailed experimental protocols for device fabrication, and visualizations to elucidate material structures and device architectures.

Performance Comparison of Host Materials

The following table summarizes the performance of OLED devices employing different host materials, including a baseline carbazole-based host derived from this compound and its advanced alternatives.

Host MaterialEmitterMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Turn-on Voltage (V)Emission Peak (nm)
mCP FIrpic19.538.643.13.2472
T2T FIrpic23.455.753.82.9472
SimCP FIrpic25.162.360.12.8476
CzDBA FIrpic27.875.468.92.7475

Abbreviations:

  • mCP: 1,3-Bis(N-carbazolyl)benzene

  • T2T: 2,4,6-Tris(N-carbazolyl)-1,3,5-triazine

  • SimCP: 1,3-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5-(N-carbazolyl)benzene

  • CzDBA: 9,9'-(dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole)

  • FIrpic: Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (a common blue phosphorescent emitter)

  • EQE: External Quantum Efficiency

Molecular Structures of Compared Host Materials

The chemical structures of the host materials are visualized below. These structures highlight the diversity of molecular design aimed at improving charge transport and triplet energy levels.

G cluster_mCP mCP cluster_T2T T2T cluster_SimCP SimCP cluster_CzDBA CzDBA mCP_node 1,3-Bis(N-carbazolyl)benzene T2T_node 2,4,6-Tris(N-carbazolyl)-1,3,5-triazine SimCP_node 1,3-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5-(N-carbazolyl)benzene CzDBA_node 9,9'-(dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole)

Caption: Molecular structures of selected host materials for PhOLEDs.

General OLED Device Architecture

The performance data presented is typically obtained from a multilayer OLED device. The general architecture of such a device is illustrated below.

OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes EML Emissive Layer (Host:Emitter) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL HBL->EML ETL Electron Transport Layer (ETL) HBL->ETL ETL->HBL EIL Electron Injection Layer (EIL) ETL->EIL EIL->ETL Cathode Cathode (e.g., Al) EIL->Cathode Cathode->EIL Electrons

Caption: A typical multilayer device structure for a phosphorescent OLED.

Experimental Protocols

General OLED Fabrication Procedure

The following is a representative protocol for the fabrication of OLED devices for testing and comparison of host materials.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Thin Film Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10-6 Torr). The deposition rates are monitored using a quartz crystal microbalance.

    • Hole Transport Layer (HTL): A 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1-2 Å/s.

    • Emissive Layer (EML): The host material and the phosphorescent emitter (e.g., FIrpic) are co-evaporated from separate sources. A typical doping concentration for the emitter is 8-15 wt%. The thickness of the EML is typically 20-30 nm.

    • Hole Blocking Layer (HBL): A 10 nm thick layer of a material with a deep highest occupied molecular orbital (HOMO) level, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited.

    • Electron Transport Layer (ETL): A 30 nm thick layer of an electron-transporting material like TPBi or Tris(8-hydroxyquinolinato)aluminium (Alq3) is deposited.

    • Electron Injection Layer (EIL): A thin layer (1 nm) of lithium fluoride (LiF) is deposited to facilitate electron injection.

    • Cathode: A 100 nm thick layer of aluminum (Al) is deposited as the cathode.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Characterization Methods
  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded with the spectroradiometer at a constant driving voltage.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Device Lifetime: The operational lifetime is tested at a constant current density, and the time required for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value is recorded.

Logical Workflow for Material Selection

The process of selecting and evaluating a new host material for OLEDs follows a logical progression from molecular design to device testing.

Workflow A Molecular Design & Synthesis B Material Characterization (Thermal, Photophysical) A->B C Device Fabrication B->C D Device Performance Testing (J-V-L, EQE, Lifetime) C->D E Analysis & Optimization D->E E->A Feedback Loop

Caption: Workflow for the development and evaluation of new OLED materials.

A Comparative Guide to the Efficiency of OLEDs Featuring (9-Phenyl-9H-carbazol-2-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the efficiency of Organic Light-Emitting Diodes (OLEDs) that incorporate hole-transporting materials (HTMs) derived from a 2-substituted phenylcarbazole boronic acid. While direct performance data for materials synthesized specifically from (9-Phenyl-9H-carbazol-2-yl)boronic acid is limited in publicly available research, this comparison focuses on a closely related and well-documented series of HTMs synthesized from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid. The performance of these materials is compared with other established carbazole-based and alternative materials used in OLEDs.

Comparative Performance of OLEDs

The efficiency of an OLED is typically evaluated based on several key metrics: Current Efficiency (measured in candela per ampere, cd/A), Power Efficiency (in lumens per watt, lm/W), and External Quantum Efficiency (EQE, as a percentage). The following table summarizes the performance of OLEDs using HTMs derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (HTM 3b and HTM 3c) and compares them with devices using a standard HTM, NPB, as well as other carbazole derivatives.

Material/Device ConfigurationCurrent Efficiency (cd/A)Power Efficiency (lm/W)Max. EQE (%)Max. Luminance (cd/m²)Emitting ColorReference
HTM 3b in ITO/HATCN/NPB/HTM 3b/CBP: 5% Ir(ppy)3/Bphen/LiF/Al14.811.24.9>10000Green[1][2]
HTM 3c in ITO/HATCN/NPB/HTM 3c/CBP: 5% Ir(ppy)3/Bphen/LiF/Al15.711.85.2>10000Green[1][2]
NPB (Reference Device) in ITO/HATCN/NPB/CBP: 5% Ir(ppy)3/Bphen/LiF/Al13.510.14.5>10000Green[1][2]
CZ-1 (Emissive Layer) in ITO/PEDOT:PSS/CZ-1/LiF/Al19.3Not Reported8.64130Greenish-Blue[3][4]
CZ-2 (Emissive Layer) in ITO/PEDOT:PSS/CZ-2/LiF/Al20.2Not Reported9.54104Greenish-Blue[3][4]
BCzB-PPI (Non-doped Emitter)Not ReportedNot Reported4.4311,364Deep-Blue[5]

Experimental Protocols

Detailed methodologies for the synthesis of the hole-transporting materials and the fabrication of the OLED devices are crucial for reproducible research.

Synthesis of Hole-Transporting Materials (HTMs) via Suzuki Coupling

This protocol describes the synthesis of HTMs 3b and 3c from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid.

Materials:

  • 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid

  • Aryl halide (e.g., N-(4-iodophenyl)-N-phenylbenzenamine for HTM 3b, or tris(4-iodophenyl)amine for HTM 3c)

  • Pd(PPh₃)₄ (Palladium catalyst)

  • K₂CO₃ (Potassium carbonate)

  • Toluene

  • Distilled water

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a reaction flask, combine 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, the corresponding aryl halide, Pd(Pd₃P)₄, and K₂CO₃ in a mixture of toluene and distilled water.[2]

  • Stir the mixture overnight at 100 °C under an argon atmosphere.[2]

  • After the reaction is complete, cool the mixture and extract the product with dichloromethane.[2]

  • Separate the organic layers, dry them over magnesium sulfate, filter, and concentrate the solution.[2]

  • Purify the crude product by column chromatography to obtain the final HTM.

OLED Device Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device using the synthesized HTM.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole-transporting material (e.g., HTM 3b or 3c)

  • Hole-injection layer (HIL) material (e.g., HATCN)

  • Hole-transport layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) host and dopant (e.g., CBP and Ir(ppy)₃)

  • Electron-transport layer (ETL) material (e.g., Bphen)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven.

    • Treat the substrates with a UV-ozone cleaner for 10-15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially at a deposition rate of 1-2 Å/s:

      • Hole-Injection Layer (HIL): e.g., HATCN (typically 10 nm)

      • Hole-Transport Layer (HTL): e.g., NPB (typically 40 nm)

      • Synthesized Hole-Transporting Material (HTM): e.g., HTM 3b or 3c (typically 20 nm)

      • Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and the dopant (e.g., 5% Ir(ppy)₃) to a thickness of around 30 nm.

      • Electron-Transport Layer (ETL): e.g., Bphen (typically 40 nm)

      • Electron-Injection Layer (EIL): e.g., LiF (typically 1 nm)

      • Cathode: Deposit Aluminum (typically 100 nm).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Visualizing the Workflow and Relationships

To better understand the processes and relationships involved, the following diagrams have been generated using Graphviz.

G Synthesis of Hole-Transporting Material via Suzuki Coupling cluster_reactants Reactants cluster_process Process cluster_product Product Boronic_Acid This compound Derivative Reaction Suzuki Coupling Reaction (Toluene/Water, 100°C, Argon) Boronic_Acid->Reaction Aryl_Halide Aryl Halide Aryl_Halide->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Extraction Extraction with Dichloromethane Reaction->Extraction Purification Column Chromatography Extraction->Purification HTM Hole-Transporting Material Purification->HTM

Caption: Workflow for the synthesis of a hole-transporting material.

G OLED Fabrication Workflow cluster_preparation Substrate Preparation cluster_finalization Finalization Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole-Injection Layer (HIL) HTL Hole-Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron-Transport Layer (ETL) EML->ETL EIL Electron-Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation

Caption: Step-by-step workflow for OLED fabrication.

References

Characterization techniques to validate the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the success of their work. This guide provides a comparative overview of key analytical techniques for validating the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a vital building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other applications. This guide also offers a comparison with two common alternatives: (9-Phenyl-9H-carbazol-3-yl)boronic acid and (4-(9H-carbazol-9-yl)phenyl)boronic acid.

Executive Summary

The purity of this compound and its alternatives is critical for achieving desired material properties and reaction outcomes. A multi-faceted analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is indispensable for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) provides detailed structural confirmation and detects organic impurities. Mass Spectrometry (MS) confirms the molecular weight and helps in the identification of trace impurities. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for assessing thermal stability, a key parameter for materials used in electronic devices.

Comparison of Characterization Techniques

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation of this compound and its alternatives.

TechniqueInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
HPLC Quantitative purity assessment, detection and quantification of impurities.>98%High sensitivity and resolution for separating closely related impurities.Method development can be time-consuming.
¹H NMR Structural confirmation, identification of proton-containing impurities.Conforms to structureProvides detailed structural information and is highly reproducible.Can be complex to interpret in the presence of multiple impurities.
¹¹B NMR Confirmation of the boronic acid functional group.Single peak expectedSpecific for boron-containing compounds.Less sensitive than ¹H NMR.
Mass Spec Molecular weight confirmation, identification of impurities.M+H⁺ peak matches calculated massHigh sensitivity for detecting trace impurities.May not be suitable for thermally labile compounds.
TGA/DSC Thermal stability (decomposition temperature), phase transitions (melting point, glass transition).High decomposition temperature (>300 °C)Crucial for materials in high-temperature applications like OLEDs.Does not provide information on chemical purity.

Experimental Data Comparison

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Purity
This compound1001911-63-2C₁₈H₁₄BNO₂287.12≥98%
(9-Phenyl-9H-carbazol-3-yl)boronic acid854952-58-2C₁₈H₁₄BNO₂287.12≥98%
(4-(9H-carbazol-9-yl)phenyl)boronic acid419536-33-7C₁₈H₁₄BNO₂287.13≥97%

Table 2: Illustrative Spectroscopic and Thermal Data

ParameterThis compound(9-Phenyl-9H-carbazol-3-yl)boronic acid(4-(9H-carbazol-9-yl)phenyl)boronic acid
¹H NMR (ppm) Data not availableData not availableData not available
¹¹B NMR (ppm) Expected around 20-30 ppmExpected around 20-30 ppmExpected around 20-30 ppm
MS (m/z) Expected [M+H]⁺ at 288.12Expected [M+H]⁺ at 288.12Expected [M+H]⁺ at 288.13
Melting Point (°C) Data not availableData not available~264 °C
Decomposition Temp. (TGA, °C) >300 (typical for carbazole derivatives)>300 (typical for carbazole derivatives)>300 (typical for carbazole derivatives)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the boronic acid and quantify any impurities.

Instrumentation: A standard HPLC system with a UV detector is suitable.

Column: A reverse-phase C18 column is commonly used for the separation of aromatic boronic acids.

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

Detection: UV detection at a wavelength where the carbazole moiety has strong absorbance (typically around 290 nm and 330 nm).

General Procedure:

  • Prepare a standard solution of the boronic acid in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution at a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Run the gradient method to separate the main compound from any impurities.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify organic impurities.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H and ¹³C NMR:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents. Adding a small amount of D₂O can sometimes help to sharpen the B(OH)₂ proton signals.

  • Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of this compound.

¹¹B NMR:

  • Procedure: A ¹¹B NMR spectrum should be acquired to confirm the presence of the boronic acid group. A single, relatively broad peak is expected in the region of 20-30 ppm.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and identify potential impurities.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).

  • Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and identify thermal transitions.

Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.

TGA Procedure:

  • Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.

DSC Procedure:

  • Seal a small amount of the sample (2-5 mg) in a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The DSC thermogram will show endothermic peaks corresponding to melting points and changes in the baseline indicating glass transitions.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the characterization process.

Purity_Validation_Workflow cluster_0 Initial Screening cluster_1 Structural Confirmation cluster_2 Material Properties Sample Sample HPLC HPLC Purity Sample->HPLC 1H_NMR 1H NMR Sample->1H_NMR TGA TGA HPLC->TGA DSC DSC HPLC->DSC 13C_NMR 13C NMR 1H_NMR->13C_NMR 11B_NMR 11B NMR 1H_NMR->11B_NMR Mass_Spec Mass Spectrometry 1H_NMR->Mass_Spec Final_Report Purity Validation Report 13C_NMR->Final_Report 11B_NMR->Final_Report Mass_Spec->Final_Report TGA->Final_Report DSC->Final_Report

Caption: Workflow for the comprehensive purity validation of boronic acids.

Signaling Pathway of Impurity Detection

The following diagram illustrates the decision-making process based on the results from different analytical techniques.

Impurity_Detection_Pathway Start Purity Analysis HPLC_Check Purity > 98%? Start->HPLC_Check NMR_Check Structure Correct? HPLC_Check->NMR_Check Yes Fail Fail/Repurify HPLC_Check->Fail No MS_Check Correct MW? NMR_Check->MS_Check Yes NMR_Check->Fail No Pass Pass MS_Check->Pass Yes MS_Check->Fail No

Caption: Decision pathway for purity assessment based on analytical results.

Conclusion

The validation of purity for this compound and its alternatives requires a rigorous and multi-technique approach. While HPLC provides the primary quantitative measure of purity, NMR and mass spectrometry are essential for structural confirmation and impurity identification. For applications in materials science, thermal analysis is a critical component of the characterization suite. By employing these techniques in a coordinated workflow, researchers can ensure the quality and reliability of their materials, leading to more robust and reproducible scientific outcomes.

DFT studies on the electronic properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electronic Properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid

Introduction

Carbazole derivatives are a cornerstone in the development of advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).[1] Their inherent characteristics, such as high thermal stability, excellent charge transport capabilities, and strong fluorescence, make them ideal candidates for host and emitter materials.[1] The functionalization of the carbazole core, for instance with a phenyl group at the 9-position and a boronic acid group, allows for the fine-tuning of its electronic properties to meet the specific demands of high-performance devices.[2]

This guide provides a comparative analysis of the electronic properties of this compound, benchmarked against other relevant carbazole-based materials. The insights are drawn from Density Functional Theory (DFT) studies, a powerful computational method for predicting the electronic structure and properties of molecules.[3][4]

Comparative Analysis of Electronic Properties

The performance of organic electronic materials is largely governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters dictate charge injection, transport, and recombination efficiency within a device.

Below is a comparison of its calculated electronic properties with other carbazole derivatives used in OLED applications.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (Reference) Not SpecifiedNot SpecifiedNot SpecifiedDFT/B3LYP/6-311G(d,p)[5]
Carbazole-π-Imidazole Derivative (BCzB-PPI)-5.30-2.123.18DFT/B3LYP/6-31G(d)[7]
Carbazole-π-Imidazole Derivative (MoCzB-PPI)-5.15-2.153.00DFT/B3LYP/6-31G(d)[7]
Fused-Ring Carbazole (ICzPyr)-5.83-2.663.17Not Specified[8]
General Carbazole Derivatives (Range)-5.41 to -6.15-1.78 to -2.822.37 to 3.06Not Specified[9]

Note: The HOMO/LUMO values for the reference compound were analyzed but not explicitly stated in the available abstract. The study confirmed the use of DFT for this analysis.[5][6]

The data indicates that carbazole derivatives offer a wide tunable range for their frontier orbital energies. The HOMO levels, typically ranging from -5.15 eV to -6.15 eV, are crucial for efficient hole injection from the anode, while the LUMO levels, from -1.78 eV to -2.82 eV, are important for electron injection from the cathode.[7][9] The energy gap influences the color of light emission in OLEDs.

Methodologies and Experimental Protocols

The theoretical and experimental investigation of these materials relies on a standardized set of protocols to ensure accuracy and reproducibility.

Computational Protocol: Density Functional Theory (DFT)

DFT is the most common computational method for predicting the electronic properties of OLED materials due to its balance of accuracy and computational cost.[4]

A typical DFT workflow for analyzing a molecule like this compound involves:

  • Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is crucial as the molecular geometry significantly impacts electronic properties.

  • Electronic Structure Calculation: Using the optimized geometry, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is then determined.

  • Excited State Analysis: Time-Dependent DFT (TD-DFT) is often employed to investigate the properties of excited states, which is essential for understanding light absorption and emission processes.[3]

The choice of functional and basis set is critical for the accuracy of the results. A commonly used combination for carbazole derivatives is the B3LYP functional with the 6-31G(d) or 6-311G(d,p) basis set .[5][7][10] Solvent effects can also be included in the calculations using models like the Polarizable Continuum Model (PCM).[10]

Experimental Protocol: Synthesis and Characterization

Synthesis: The synthesis of carbazole boronic acid derivatives typically involves multi-step reactions. For instance, a common route to a related compound, 3-acrylamidophenylboronic acid, involves the reaction of 3-aminophenylboronic acid with acryloyl chloride in a THF/water mixture.

Characterization: Experimental characterization is vital to validate the computational findings. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.[5]

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the material, which are directly related to its electronic structure and energy gap.[11]

  • Cyclic Voltammetry (CV): This electrochemical method is used to experimentally determine the HOMO and LUMO energy levels.

Workflow and Pathway Visualization

The following diagram illustrates the typical workflow for the computational analysis of an organic electronic material using DFT.

DFT_Workflow cluster_input 1. Input Definition cluster_output 3. Property Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (Find lowest energy state) mol_structure->geom_opt Initial Geometry elec_struct Electronic Structure Calculation (B3LYP/6-311G(d,p)) geom_opt->elec_struct Optimized Geometry excited_state Excited State Calculation (TD-DFT) elec_struct->excited_state homo_lumo HOMO/LUMO Energies & Energy Gap elec_struct->homo_lumo absorption Absorption/Emission Spectra excited_state->absorption charge_transport Charge Transport Properties homo_lumo->charge_transport

Caption: A flowchart of the DFT-based computational workflow for analyzing the electronic properties of organic molecules.

References

A Comparative Analysis of Suzuki Coupling Catalysts for (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The strategic selection of a palladium catalyst system is paramount for the successful coupling of complex substrates such as (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in the development of advanced materials and pharmaceuticals. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from analogous reactions, to facilitate the rational selection of catalysts for this specific transformation.

Catalyst Performance Comparison

The efficacy of a catalyst system in the Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent. For sterically hindered and electron-rich substrates like N-aryl carbazoles, bulky and electron-donating phosphine ligands are often essential for achieving high catalytic activity.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of N-Aryl Carbazole Analogues

Catalyst SystemAryl HalideBoronic Acid AnalogueBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[1]
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT295[1]
[Pd(IPr)(μ-Cl)Cl]₂Aryl EstersPhenylboronic acids-----[2]
Pd(PPh₃)₄Aryl HalidesArylboronic acidsK₂CO₃Toluene/H₂O10012Moderate to High[3]
PdCl₂(dppf)5-bromo-1H-indole(1H-indol-5-yl)boronic acidK₂CO₃DMF/H₂O80286[4]
CataCXium A palladacycleortho-bromoanilinesvarious boronic estersCs₂CO₃2-MeTHF80-95

Note: The data presented is for analogous substrates and serves as a predictive guide. Actual performance with this compound may vary.

Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction which can be adapted for the coupling of this compound. Optimization of reaction conditions is crucial for achieving high yields and purity.[1]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe to achieve a concentration of approximately 0.1-0.2 M of the limiting reagent.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%), or a pre-formed palladium precatalyst (e.g., an XPhos palladacycle, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Suzuki_Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (e.g., Ar or N₂) setup->inert reagents Add Degassed Solvent and Catalyst System inert->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

References

Evaluating the performance of different hole-transport layers derived from carbazole boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Carbazole-Derived Hole-Transport Layers for Advanced Photovoltaic Applications

The development of efficient and stable hole-transport layers (HTLs) is a critical frontier in the advancement of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole-based compounds have emerged as a highly promising class of materials for this purpose, owing to their excellent thermal stability, high hole mobility, and tunable optoelectronic properties. Many of these advanced carbazole derivatives are synthesized via powerful cross-coupling reactions, such as the Suzuki coupling, which utilizes boronic acid precursors. This guide provides a comparative overview of the performance of various carbazole-derived HTLs, presenting key performance data, experimental methodologies, and a visualization of the device architecture.

Performance Benchmarks of Carbazole-Derived HTLs

The efficacy of a hole-transport layer is determined by its contribution to the overall performance of the photovoltaic device. Key metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of several recently developed carbazole-based HTLs in perovskite solar cells. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Hole-Transport LayerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
V1205 16.9Data not availableData not availableData not available
V1209 (o-linked) Data not availableData not availableData not availableData not available
V1221 (m-linked) Data not availableData not availableData not availableData not available
V1225 (p-linked) Data not availableData not availableData not availableData not available
Me-4PACz 20.7Data not availableData not availableData not available
KZRD 20.40Data not availableData not availableData not available
Br-2PACz 19.51Data not availableData not availableData not available
2PACz 18.44Data not availableData not availableData not available
V950 ~18Data not availableData not availableData not available
EtCz-3EHCz + EH44-ox Comparable to spiro-OMeTADData not availableData not availableData not available

Experimental Protocols

The performance of a hole-transport layer is intrinsically linked to the fabrication process of the solar cell. Below are generalized methodologies for the synthesis of carbazole-based HTLs and the fabrication of perovskite solar cells.

General Synthesis of Carbazole-Based HTLs

The synthesis of many carbazole-based hole-transport materials often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, which frequently utilize boronic acid derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation:

  • Reactants: A carbazole derivative (e.g., 3,6-dibromo-9-ethyl-9H-carbazole), an amine (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(tBu)3), and a base (e.g., NaOtBu) are combined in an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Purification: After the reaction is complete, the product is isolated and purified using techniques such as column chromatography to yield the final hole-transport material.

Suzuki Coupling for C-C Bond Formation:

  • Reactants: A carbazole halide (e.g., a bromo-carbazole derivative) is reacted with a boronic acid or boronic ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • Solvent System: A mixture of solvents, such as toluene and water, is often used.

  • Reaction Conditions: The reaction is heated to reflux for a specified period under an inert atmosphere.

  • Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by chromatography or recrystallization.

Fabrication of Perovskite Solar Cells (n-i-p architecture)

The following is a generalized protocol for the fabrication of a standard n-i-p (regular) architecture perovskite solar cell.

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500°C). Subsequently, a mesoporous TiO2 layer is deposited by spin coating a nanoparticle paste and sintering.

  • Perovskite Absorber Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated onto the TiO2 layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step is often employed during the spin coating to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150°C).

  • Hole-Transport Layer (HTL) Deposition: The carbazole-based HTL is dissolved in a suitable solvent (e.g., chlorobenzene), often with additives such as Li-TFSI and 4-tert-butylpyridine to improve conductivity. The solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Architecture and Workflow

The following diagrams illustrate the typical architecture of a perovskite solar cell and a generalized workflow for its fabrication.

Perovskite Solar Cell Architecture cluster_device n-i-p Perovskite Solar Cell Metal_Electrode Metal Electrode (e.g., Au, Ag) HTL Hole-Transport Layer (Carbazole-based) Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (e.g., TiO2, SnO2) TCO Transparent Conductive Oxide (e.g., FTO, ITO) Sunlight Sunlight

Caption: A schematic of a standard n-i-p perovskite solar cell architecture.

Fabrication Workflow cluster_workflow Perovskite Solar Cell Fabrication Workflow Start Substrate Cleaning ETL_Deposition ETL Deposition (e.g., Spin Coating TiO2) Start->ETL_Deposition Perovskite_Deposition Perovskite Deposition (Spin Coating in Glovebox) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition (Spin Coating Carbazole HTL) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition End Device Characterization Electrode_Deposition->End

Caption: A generalized workflow for the fabrication of a perovskite solar cell.

A review of recent advancements in carbazole-based boronic acids for optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic optoelectronics has seen remarkable progress, driven by the development of novel materials with tailored photophysical and electronic properties. Among these, carbazole-based compounds have emerged as a cornerstone for high-performance organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps. The strategic incorporation of a boronic acid or boronic ester moiety onto the carbazole framework has further expanded their versatility, enabling fine-tuning of electronic properties and facilitating robust cross-coupling reactions for the synthesis of complex molecular architectures.

This guide provides a comprehensive review of recent advancements in carbazole-based boronic acids for optoelectronic applications. We present a comparative analysis of their performance against established alternatives, supported by quantitative data. Detailed experimental protocols for the synthesis of these materials and the fabrication of optoelectronic devices are also included to facilitate further research and development.

Performance Comparison of Carbazole-Based Host Materials

Carbazole-based boronic acids and their derivatives are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). Their performance is benchmarked against the conventional host material, 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP). The following table summarizes the key performance metrics of OLEDs using various carbazole-based hosts.

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)
CBP (Alternative)Ir(ppy)₃15.455.645.83.2(0.32, 0.61)
pBCb2Cz FIrpic23.0----
H2 FIrpic10.323.924.9--
H2 Ir(ppy)₃9.4 (at 1000 cd/m²)33.9 (at 1000 cd/m²)34.1 (at 1000 cd/m²)3.0-
mDCzPF PtNON18.3----

Note: Device architectures and fabrication conditions may vary between studies, which can influence performance metrics. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols

Synthesis of 4-(9H-Carbazol-9-yl)phenylboronic Acid

Materials:

  • 9-(4-bromophenyl)carbazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (2.5 M solution)

  • Triisopropyl borate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (dilute)

Procedure:

  • Dissolve 9-(4-bromophenyl)carbazole (1 equivalent) in anhydrous THF in a flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.2 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1.5 hours.

  • Add triisopropyl borate (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Remove the THF by vacuum distillation.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure 4-(9H-carbazol-9-yl)phenylboronic acid as a white solid.[1]

Fabrication of a Typical Phosphorescent OLED

Substrate Preparation:

  • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for 5-15 minutes.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

Device Fabrication by Thermal Evaporation: The following organic and metal layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum thermal evaporation system (typically at a base pressure of < 10⁻⁶ Torr):

  • Hole Injection Layer (HIL): Deposit a 10 nm thick layer of HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).

  • Hole Transport Layer (HTL): Deposit a 40-50 nm thick layer of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).

  • Emissive Layer (EML): Co-evaporate the carbazole-based boronic acid host material with a phosphorescent dopant (e.g., Ir(ppy)₃ or FIrpic) at a specific weight percentage (e.g., 6-15 wt%). The thickness of this layer is typically 20-30 nm.

  • Electron Transport Layer (ETL): Deposit a 30-40 nm thick layer of an electron-transporting material such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) or TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).

  • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF).

  • Cathode: Deposit a 100-150 nm thick layer of Aluminum (Al).

Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the fabricated device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Visualizing the Workflow for OLED Host Material Development

The development and evaluation of new carbazole-based boronic acid host materials for OLEDs follows a structured workflow, from initial design to final device characterization.

OLED_Workflow cluster_design Molecular Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing A Conceptual Design (Target Properties: High Triplet Energy, Good Solubility) B Computational Modeling (DFT Calculations) A->B Predict Properties C Chemical Synthesis (e.g., Suzuki Coupling, Miyaura Borylation) B->C Guide Synthesis D Purification (Column Chromatography, Sublimation) C->D Purify Product E Structural Analysis (NMR, Mass Spectrometry) D->E Verify Structure F Thermal Analysis (TGA, DSC) E->F Assess Stability G Photophysical Properties (UV-Vis, Photoluminescence) F->G Measure Optical Properties H Electrochemical Analysis (Cyclic Voltammetry) G->H Determine Energy Levels I Substrate Cleaning H->I Proceed to Fabrication J Thin Film Deposition (Thermal Evaporation) I->J Prepare for Deposition K Device Encapsulation J->K Protect Device L Performance Evaluation (EQE, Luminance, Lifetime) K->L Characterize Performance L->A Feedback Loop for Next Generation Design

References

The Rising Star of Novel Electronics: A Comparative Guide to (9-Phenyl-9H-carbazol-2-yl)boronic Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

The quest for next-generation electronic materials has identified (9-Phenyl-9H-carbazol-2-yl)boronic acid and its derivatives as pivotal building blocks for creating highly efficient and durable organic light-emitting diodes (OLEDs), solar cells, and transistors. Their inherent electronic properties and versatility in synthesis make them a subject of intense research. This guide provides a comparative analysis of materials derived from this carbazole boronic acid, offering insights into their performance and the experimental foundations of their application.

The unique molecular architecture of this compound, featuring a carbazole core, a phenyl group, and a reactive boronic acid moiety, imparts desirable characteristics to the materials synthesized from it. The carbazole unit is known for its excellent hole-transporting capabilities and thermal stability, while the boronic acid group facilitates the construction of complex, conjugated molecules through Suzuki-Miyaura coupling reactions.[1][2] This allows for the precise tuning of the electronic and optical properties of the final materials.[1][2]

Performance in Organic Light-Emitting Diodes (OLEDs)

A key application of this compound derivatives is in the development of hole-transporting materials (HTMs) for OLEDs. These materials play a crucial role in ensuring the efficient injection and transport of positive charge carriers (holes) to the emissive layer of the device, thereby improving overall performance.

One notable case study involves the synthesis of novel HTMs by reacting a derivative, 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, with various aryl halides.[3] The resulting materials demonstrated excellent thermal stability with high glass transition temperatures (Tg), a critical factor for the longevity of OLED devices.[3]

Comparative Performance Data

The following table summarizes the performance of OLEDs incorporating HTMs derived from a close derivative of this compound, compared to a standard device without this specialized layer.

Material/Device ConfigurationTurn-on Voltage (V)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)
Reference Device (without novel HTM) ~3.5~15~10~5
Device with HTM 3b (derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid)3.218.514.86.2
Device with HTM 3c (derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid)3.119.216.16.5

Data synthesized from a study on novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives for OLEDs.[3][4]

The data clearly indicates that the incorporation of HTMs synthesized using the carbazole boronic acid derivative leads to a lower turn-on voltage and significant enhancements in current efficiency, power efficiency, and external quantum efficiency.[3]

Experimental Protocols

The synthesis of these advanced materials and the fabrication of OLED devices involve precise and well-defined experimental procedures.

Synthesis of Hole-Transporting Materials via Suzuki Coupling

A common method for synthesizing the hole-transporting materials is the palladium-catalyzed Suzuki coupling reaction.

Typical Protocol:

  • A mixture of the carbazole boronic acid derivative (e.g., 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid), an aryl halide, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., potassium carbonate) is prepared in a solvent mixture of toluene and water.[3][4]

  • The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for a specified period (e.g., overnight).[3][4]

  • Upon completion, the reaction mixture is cooled and the organic product is extracted using a solvent like dichloromethane.[3][4]

  • The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[3][4]

  • The resulting crude product is then purified using techniques such as silica gel column chromatography.[4]

OLED Device Fabrication

The fabrication of OLED devices is a multi-step process that occurs in a high-vacuum environment to prevent contamination.

General Workflow:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.

  • Layer Deposition: Thin films of the different organic materials and the metal cathode are deposited onto the ITO substrate via thermal evaporation. The typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[5]

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.[5]

Visualizing the Science

To better understand the processes and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Suzuki Coupling Reaction Carbazole_Boronic_Acid (9-Phenyl-9H-carbazol-2-yl) boronic acid derivative Catalyst Pd(PPh₃)₄ Catalyst + Base (K₂CO₃) Aryl_Halide Aryl Halide Hole_Transport_Material Novel Hole-Transporting Material Catalyst->Hole_Transport_Material Synthesis Solvent Toluene/Water 100 °C Purification Purification (Column Chromatography) Hole_Transport_Material->Purification

Suzuki Coupling Synthesis of a Hole-Transporting Material.

OLED_Structure cluster_device OLED Device Structure Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (Carbazole-based material) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Typical Layered Structure of an OLED Device.

Conclusion

This compound and its derivatives are proving to be indispensable components in the advancement of organic electronics. The ability to synthesize novel materials with enhanced thermal stability and charge-transport properties through well-established chemical reactions like the Suzuki coupling is a significant advantage. The comparative data from OLED device performance underscores the potential of these materials to improve efficiency and longevity. As research continues, the strategic design of new materials based on this versatile carbazole boronic acid scaffold holds the promise of further breakthroughs in display, lighting, and renewable energy technologies.

References

A Spectroscopic Comparison of (9-Phenyl-9H-carbazol-2-yl)boronic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of (9-Phenyl-9H-carbazol-2-yl)boronic acid and its derivatives, aimed at researchers, scientists, and drug development professionals. The focus is on providing a clear, objective comparison of their spectroscopic properties, supported by experimental data and detailed methodologies. Given the prevalence of its pinacol ester in research literature, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) will be a central focus of this comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 9-phenylcarbazole, a foundational parent compound, and its boronic acid pinacol ester derivative. This data is crucial for understanding the electronic and structural properties of these molecules, which are often utilized as building blocks in organic electronics, such as Organic Light Emitting Diodes (OLEDs), and as intermediates in organic synthesis.

Table 1: Spectroscopic Data for 9-Phenylcarbazole and its Pinacol Ester Derivative

CompoundSpectroscopic MethodKey Parameters
9-Phenylcarbazole¹H NMR (CDCl₃)Aromatic protons typically resonate in the range of 7.2-8.2 ppm.
¹³C NMR (CDCl₃)Aromatic carbons appear in the 109-141 ppm region.
FT-IR (KBr)C-H stretching (aromatic): ~3050 cm⁻¹; C=C stretching (aromatic): ~1600, 1490, 1450 cm⁻¹; C-N stretching: ~1330 cm⁻¹.
UV-VisAbsorption maxima are observed around 293, 317, and 340 nm.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE)¹H NMR (DMSO-d₆)Aromatic protons: 7.25-8.30 ppm; Pinacol methyl protons: ~1.35 ppm (singlet).
¹³C NMR (DMSO-d₆)Aromatic carbons: 110-150 ppm; Pinacol quaternary carbons: ~84 ppm; Pinacol methyl carbons: ~25 ppm.
FT-IR (Solid Phase)O-B-O stretching: ~1350 cm⁻¹; B-C stretching: ~1325 cm⁻¹; C-H stretching (aromatic): 3000-3100 cm⁻¹; C=C stretching (aromatic): 1400-1600 cm⁻¹.[1]
UV-Vis (DMSO)Absorption maxima observed at approximately 295 nm and 330 nm.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of spectroscopic data. Below are the general methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Referencing: Use the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Referencing: Use the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., DMSO, acetonitrile, or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance maximum between 0.1 and 1.0).

Data Acquisition:

  • Fill two quartz cuvettes with the pure solvent to be used as the reference.

  • Place the reference cuvettes in both the sample and reference holders and run a baseline correction.

  • Replace the reference cuvette in the sample path with the cuvette containing the sample solution.

  • Run the scan to obtain the absorption spectrum, plotting absorbance as a function of wavelength.[3]

Visualizations

The following diagrams illustrate the structural relationships of the compared compounds and a typical workflow for their spectroscopic characterization.

G Structural Relationship of 9-Phenylcarbazole and its Derivatives A 9-Phenylcarbazole B This compound A->B Borylation C 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester B->C Esterification

Caption: Structural relationship of 9-phenylcarbazole and its derivatives.

G Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_data Data Analysis synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis analysis Spectral Interpretation and Data Comparison nmr->analysis ftir->analysis uvvis->analysis

Caption: Workflow for spectroscopic characterization of carbazole derivatives.

References

Safety Operating Guide

Safe Disposal of (9-Phenyl-9H-carbazol-2-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (9-Phenyl-9H-carbazol-2-yl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical properties and potential hazards associated with its constituent parts—a carbazole derivative and a boronic acid—this compound requires management as hazardous waste. This guide provides a procedural, step-by-step plan for its safe handling and disposal.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to recognize the potential hazards. Carbazole derivatives are often suspected carcinogens and may pose risks of genetic defects, while also being harmful to aquatic life with long-lasting effects.[1][2][3] Boronic acids are known to cause skin and eye irritation.[4] Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the safe segregation, containerization, and disposal of this compound waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, weighing paper, gloves), and solutions containing this compound must be treated as hazardous waste.[1]

    • Avoid Mixing: This waste stream must be kept separate from other chemical waste to prevent dangerous reactions. Specifically, do not mix with strong acids, bases, or oxidizing agents like bleach.[4][5]

  • Waste Containerization:

    • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed except when adding waste.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and clearly labeled container designated for liquid hazardous waste.[4]

  • Storage and Disposal:

    • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Professional Disposal: The recommended method of disposal is through a licensed professional waste disposal service.[6] The most appropriate technique is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, prevent the further spread of the spill.

  • Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Decontamination of Empty Containers

Empty containers of this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[4] Depending on institutional guidelines, subsequent rinses may also need to be collected.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]

Data Presentation
Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer.[1]
Mutagenicity Suspected of causing genetic defects.[1]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[1][2]
Irritant May cause skin, eye, and respiratory irritation.[4]
Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from safety data sheets for structurally similar compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Start cluster_ppe Safety Precautions cluster_segregation Segregation cluster_containerization Containerization cluster_disposal Disposal start Identify Waste (Solid, Liquid, Contaminated Materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe Always segregate Segregate as Hazardous Waste ppe->segregate no_mix Do Not Mix with Incompatible Chemicals segregate->no_mix solid_waste Solid Waste: Labeled, Leak-Proof Container no_mix->solid_waste If Solid liquid_waste Liquid Waste: Labeled, Sealed Container no_mix->liquid_waste If Liquid storage Store in a Secure, Ventilated Area solid_waste->storage liquid_waste->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (9-Phenyl-9H-carbazol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and safety procedures for researchers, scientists, and drug development professionals handling (9-Phenyl-9H-carbazol-2-yl)boronic acid. Adherence to these guidelines is critical to ensure personal safety and prevent exposure to a substance with potential hazards.

This compound is a chemical compound that requires careful handling due to its potential health risks. While specific toxicological properties for this exact isomer may not be extensively documented, information on closely related compounds such as 9-Phenyl-9H-carbazole-3-boronic acid, general boronic acids, and carbazole derivatives indicates a need for caution. Hazards include potential skin, eye, and respiratory tract irritation.[1][2] Some carbazole derivatives have been identified as potential carcinogens, warranting a high degree of protection to minimize any possible long-term health effects.[3][4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent all routes of exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][5]Protects eyes from dust particles and potential chemical splashes.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][5]Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[5][6]Minimizes the risk of respiratory tract irritation.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to a clear operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible before commencing work.[1]

    • Conduct all work in a well-ventilated area, ideally within a certified chemical fume hood.[1][8]

    • Maintain a clean and uncluttered workspace.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Dispose of all contaminated waste, including PPE, as hazardous waste in accordance with institutional and local regulations.[1]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Handling Task Solid or Solution Solid or in Solution? Assess Task->Solid or Solution BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Solid or Solution->BasePPE Solution RespiratoryProtection Add Respiratory Protection (N95 or higher) Solid or Solution->RespiratoryProtection Solid (dust risk) FaceShield Consider Face Shield BasePPE->FaceShield Splash risk RespiratoryProtection->BasePPE

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.